4-Bromo-2-ethyl-1-iodobenzene
Description
Properties
IUPAC Name |
4-bromo-2-ethyl-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQXPHYKRQLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375742 | |
| Record name | 4-bromo-2-ethyl-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-30-5 | |
| Record name | 4-Bromo-2-ethyl-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-ethyl-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-ethyliodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Bromo-2-ethyl-1-iodobenzene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 4-Bromo-2-ethyl-1-iodobenzene, a key intermediate in synthetic organic chemistry. This document details its chemical and physical properties, a plausible synthetic route, and its applications in selective cross-coupling reactions, which are crucial for the development of novel pharmaceuticals and advanced materials.
Compound Identification and Properties
This compound is a dihalogenated aromatic compound with the chemical formula C₈H₈BrI. Its structure, featuring both a bromine and an iodine atom on an ethyl-substituted benzene ring, offers differential reactivity that is highly valuable in multi-step organic synthesis.
| Property | Data | Citation(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 1-Bromo-2-ethyl-4-iodobenzene, 2-Bromo-5-iodoethylbenzene | [2] |
| CAS Number | 175278-30-5, 1160573-87-4 | [2][3] |
| Molecular Formula | C₈H₈BrI | [3] |
| Molecular Weight | 310.96 g/mol | [1][3] |
| Appearance | Yellow to Dark brown liquid | [3] |
| Purity | Typically ≥95% | [2] |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be derived from standard organic chemistry transformations. A potential pathway involves a three-step process starting from 2-ethylaniline.
Logical Synthesis Workflow
Generalized Experimental Protocol for Synthesis
This protocol is a generalized procedure and may require optimization.
Step 1: Acetylation of 2-Ethylaniline
-
To a solution of 2-ethylaniline in a suitable solvent (e.g., acetic acid or dichloromethane), slowly add acetic anhydride at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product, N-(2-ethylphenyl)acetamide.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Bromination of N-(2-ethylphenyl)acetamide
-
Dissolve the N-(2-ethylphenyl)acetamide in a suitable solvent, such as acetic acid.
-
Slowly add a solution of bromine in acetic acid to the mixture at a controlled temperature.
-
Stir the reaction until TLC analysis indicates the consumption of the starting material.
-
Work up the reaction by pouring it into a solution of sodium bisulfite to quench excess bromine, followed by extraction with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain N-(4-bromo-2-ethylphenyl)acetamide.
Step 3: Hydrolysis of N-(4-bromo-2-ethylphenyl)acetamide
-
Reflux the N-(4-bromo-2-ethylphenyl)acetamide in an acidic solution (e.g., aqueous hydrochloric acid).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product, 4-Bromo-2-ethylaniline.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude product, which can be purified by column chromatography.
Step 4: Sandmeyer Reaction to introduce Iodine
-
Dissolve 4-Bromo-2-ethylaniline in a mixture of a strong acid (e.g., sulfuric acid) and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt, maintaining the temperature below 5 °C.[4]
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Extract the product, this compound, with an organic solvent.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate. The crude product can be purified by column chromatography or distillation under reduced pressure.
Applications in Selective Cross-Coupling Reactions
The primary utility of this compound in synthetic chemistry lies in its capacity for selective functionalization through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, leading to a higher reactivity of the iodo-substituent in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[5][6] This differential reactivity allows for the selective coupling at the iodine position while leaving the bromine intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. Due to the higher reactivity of the C-I bond, Suzuki-Miyaura coupling can be performed selectively at the 1-position of this compound.
This protocol is a general guideline and may require optimization for specific substrates.[5]
-
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-coupled product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the reaction can be performed selectively at the C-I bond of this compound.[7][8]
This is a generalized procedure and may require optimization.[7]
-
To a dry reaction vessel under an inert atmosphere, add the this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Wash the mixture with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
This compound should be handled with care in a well-ventilated area or fume hood.[2][3][9]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2][3][9]
-
First Aid:
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][9]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[2][3][9]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and materials science research. Its dihalogenated structure allows for selective functionalization through well-established cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions. This technical guide provides researchers with the fundamental knowledge of its properties, a plausible synthetic approach, and detailed, adaptable protocols for its application in creating complex molecular architectures. The ability to perform sequential, site-selective couplings makes this reagent a powerful tool for the efficient construction of novel compounds.
References
- 1. This compound, 97%, stab. with copper, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. aksci.com [aksci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-ethyl-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 4-Bromo-2-ethyl-1-iodobenzene. Due to its status as a specialized chemical intermediate, publicly available data on its physical characteristics is limited. This document compiles available data, provides context based on related compounds, and outlines standard experimental protocols for the determination of its key physical properties.
Core Physical Properties
Table 1: Summary of Known Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 175278-30-5 | |
| Molecular Formula | C₈H₈BrI | |
| Molecular Weight | 310.96 g/mol | [1] |
| Physical Form | Clear, colorless to brown liquid | |
| Refractive Index (n₂₀/D) | 1.6315 - 1.6365 | |
| Predicted logP | 3.6161 | [2] |
| Predicted Topological Polar Surface Area | 0 Ų | [2] |
Contextual Understanding of Physical Properties
Given the absence of experimental data for some key physical properties, an understanding can be inferred from the behavior of structurally similar compounds, specifically haloarenes.
-
Boiling Point : The boiling point of haloarenes generally increases with molecular weight.[3] Given the substantial molecular weight of this compound (310.96 g/mol ), it is expected to have a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition. For comparison, the boiling point of iodobenzene (molecular weight 204.01 g/mol ) is 188 °C at atmospheric pressure.[4][5][6][7]
-
Density : The density of haloarenes is typically greater than that of water, and it increases with the atomic mass of the halogen substituent. The presence of both bromine and iodine atoms suggests that this compound will have a density significantly greater than 1 g/mL. For instance, the density of iodobenzene is approximately 1.823 g/mL at 25 °C.[4][5][6][7]
-
Solubility : Haloarenes are generally insoluble in water due to their nonpolar nature.[8][9][10][11][12] They are, however, typically soluble in common organic solvents such as ethers, chloroform, and hydrocarbons.[4][5][8]
Experimental Protocols for Property Determination
For researchers requiring precise values for the physical properties of this compound, the following standard experimental protocols are recommended.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of a small quantity of a liquid.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or hot plate)
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed into the liquid in the test tube.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped within the Thiele tube or oil bath, with the heat-transfer liquid (e.g., mineral oil) filled to a level above the sample.
-
The apparatus is heated gently and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13][14]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[15][16][17][18]
Apparatus:
-
Pycnometer
-
Analytical balance
-
Thermometer
-
Distilled water
-
Sample of this compound
Procedure:
-
The clean, dry pycnometer is accurately weighed (m_pycnometer).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m_pycnometer+water). The temperature of the water should be recorded.
-
The mass of the water is calculated (m_water = m_pycnometer+water - m_pycnometer).
-
The volume of the pycnometer is determined using the known density of water at that temperature (V_pycnometer = m_water / ρ_water).
-
The pycnometer is emptied, dried thoroughly, and then filled with the sample liquid (this compound) at the same temperature.
-
The pycnometer filled with the sample is weighed (m_pycnometer+sample).
-
The mass of the sample is calculated (m_sample = m_pycnometer+sample - m_pycnometer).
-
The density of the sample is then calculated (ρ_sample = m_sample / V_pycnometer).
Logical Relationships of Physical Properties
The physical properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates these relationships.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. phillysim.org [phillysim.org]
- 4. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]
- 5. Iodobenzene | 591-50-4 [chemicalbook.com]
- 6. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodobenzene - Wikipedia [en.wikipedia.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. Haloalkanes and haloarenes are slightly soluble in water. This is because.. [askfilo.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. che.utah.edu [che.utah.edu]
Technical Guide: Molecular Weight of 4-Bromo-2-ethyl-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of the compound 4-Bromo-2-ethyl-1-iodobenzene, a halogenated aromatic compound relevant in organic synthesis and pharmaceutical research.
Core Data
The fundamental physicochemical property of this compound is its molecular weight, which is a critical parameter for stoichiometric calculations in chemical reactions, analytical characterization, and drug design.
Molecular Formula and Weight
The chemical formula for this compound is C₈H₈BrI.[1] Based on this formula, the calculated molecular weight is 310.96 g/mol .[1]
Data Summary
The table below summarizes the key identifiers and the molecular weight of this compound.
| Parameter | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 175278-30-5 | [1] |
| Molecular Formula | C₈H₈BrI | [1] |
| Molecular Weight | 310.96 g/mol | [1] |
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.
Atomic Weight Contributions
The following table outlines the contribution of each element to the overall molecular weight of the compound. Standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Contribution ( g/mol ) |
| Carbon | C | 12.011 | 8 | 96.088 |
| Hydrogen | H | 1.008 | 8 | 8.064 |
| Bromine | Br | 79.904 | 1 | 79.904 |
| Iodine | I | 126.904 | 1 | 126.904 |
| Total | 310.960 |
Experimental Verification
While the theoretical molecular weight provides a precise value, experimental verification is essential for confirming the identity and purity of a synthesized compound.
Mass Spectrometry Protocol
Mass spectrometry is the primary technique used to determine the molecular weight of a compound. A general protocol for the analysis of this compound is as follows:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Mass Analysis: The ionized molecules (molecular ions) and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]⁺. The m/z value of this peak provides the experimental molecular weight. The isotopic pattern of bromine and iodine should also be observable, further confirming the elemental composition.
Logical Relationships
The following diagram illustrates the hierarchical relationship of the components that constitute the molecular weight of this compound.
Caption: Composition of this compound's molecular weight.
References
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-ethyl-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic pathway for 4-Bromo-2-ethyl-1-iodobenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. The described methodology is based on established organic chemistry principles and analogous procedures for similar molecular scaffolds.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence starting from the commercially available 2-ethylaniline. The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthesis of this compound.
The initial step involves the regioselective bromination of 2-ethylaniline at the para-position relative to the amino group. To ensure high selectivity and prevent the formation of poly-brominated byproducts, a protection-deprotection strategy is employed. The amino group is first acetylated, followed by bromination of the resulting acetanilide, and subsequent deprotection. The second step is a Sandmeyer reaction, where the synthesized 4-bromo-2-ethylaniline is converted to the corresponding aryl iodide via a diazonium salt intermediate.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-ethylaniline
This step is carried out in three stages: protection of the amino group, bromination, and deprotection.
Caption: Detailed workflow for the preparation of the intermediate, 4-Bromo-2-ethylaniline.
a) Protection: Synthesis of N-(2-ethylphenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylaniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the mixture into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(2-ethylphenyl)acetamide.
b) Bromination: Synthesis of N-(4-bromo-2-ethylphenyl)acetamide
-
In a single-neck flask, dissolve N-(2-ethylphenyl)acetamide (1.0 eq.) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) to the solution.
-
Reflux the mixture with rapid stirring for 4 hours.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-(4-bromo-2-ethylphenyl)acetamide.
c) Deprotection: Synthesis of 4-Bromo-2-ethylaniline
-
To the crude N-(4-bromo-2-ethylphenyl)acetamide, add a mixture of concentrated hydrochloric acid and dioxane.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with an aqueous ammonia solution to a pH of 8-10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-bromo-2-ethylaniline.
Step 2: Sandmeyer Iodination for the Synthesis of this compound
This reaction involves the conversion of the amino group of 4-bromo-2-ethylaniline into a diazonium salt, which is then displaced by iodide.
Caption: Detailed workflow for the Sandmeyer iodination of 4-Bromo-2-ethylaniline.
-
In a beaker, dissolve 4-bromo-2-ethylaniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (1.5 eq.) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis, based on literature reports for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Estimated Yield (%) |
| 1a | Protection (Acetylation) | 2-Ethylaniline | N-(2-ethylphenyl)acetamide | >95 |
| 1b | Bromination | N-(2-ethylphenyl)acetamide | N-(4-bromo-2-ethylphenyl)acetamide | 80-90 |
| 1c | Deprotection (Hydrolysis) | N-(4-bromo-2-ethylphenyl)acetamide | 4-Bromo-2-ethylaniline | >90 |
| 2 | Sandmeyer Iodination | 4-Bromo-2-ethylaniline | This compound | 70-80 |
Product Characterization
The final product, this compound, is a liquid at room temperature. Its identity and purity should be confirmed using standard analytical techniques.
| Property | Value |
| CAS Number | 175278-30-5[1] |
| Molecular Formula | C₈H₈BrI[1] |
| Molecular Weight | 310.96 g/mol [1] |
| Appearance | Clear colorless to brown liquid[2] |
| Purity (GC) | ≥96.0%[2] |
| Refractive Index | 1.6315-1.6365 (at 20 °C)[2] |
Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm the structure of the synthesized compound.
References
A Technical Guide to the Solubility of 4-Bromo-2-ethyl-1-iodobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility characteristics of 4-Bromo-2-ethyl-1-iodobenzene, a substituted aromatic halide of interest in organic synthesis and pharmaceutical research. Due to the absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview based on established principles of chemical solubility, analysis of its molecular structure, and data from analogous compounds. The principle of "like dissolves like" is the cornerstone of the solubility predictions herein. This guide offers a qualitative assessment of suitable organic solvents, a general experimental protocol for solubility determination, and a logical workflow for solvent selection.
Predicted Solubility Profile of this compound
Based on its molecular structure, this compound is a non-polar to weakly polar molecule. The presence of the benzene ring, the ethyl group, and the halogen substituents (bromine and iodine) contributes to its hydrophobic character. Aryl halides are generally insoluble in water but exhibit good solubility in organic solvents.[1] The solubility of similar compounds like iodobenzene is high in non-polar or slightly polar organic solvents such as ether, chloroform, and benzene, while it is insoluble in water.[2] Therefore, this compound is expected to be readily soluble in a range of non-polar and weakly polar organic solvents. Its solubility in polar solvents is predicted to be limited.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar Aprotic Solvents | Hexane, Toluene, Benzene, Diethyl ether | High | The non-polar nature of these solvents aligns well with the non-polar characteristics of the solute, facilitating dissolution through van der Waals forces.[2][3] |
| Polar Aprotic Solvents | Acetone, Ethyl acetate, Acetonitrile | Moderate | These solvents possess a degree of polarity that may allow for some interaction with the solute, but the overall non-polar character of this compound will likely limit high solubility. |
| Polar Protic Solvents | Methanol, Ethanol, Water | Low to Insoluble | The strong hydrogen bonding networks in these solvents are not easily disrupted by the non-polar solute, leading to poor solvation.[1][2] Aryl halides are almost insoluble in water.[1] |
| Halogenated Solvents | Dichloromethane, Chloroform | High | The presence of halogen atoms in both the solute and solvent can lead to favorable dipole-dipole interactions and London dispersion forces, promoting solubility. |
General Experimental Protocol for Solubility Determination
While specific experimental data for this compound is unavailable, a standard laboratory method for determining the solubility of a solid compound in a solvent can be employed. The following is a generalized protocol.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with closures
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.
-
Filter the supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.
-
-
Quantification of Solute Concentration:
-
Dilute the filtered, saturated solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Visualizing Methodologies
The following diagrams illustrate the logical workflow for solvent selection and a general synthesis pathway for a related compound.
Caption: Logical workflow for selecting a suitable organic solvent.
Caption: General synthetic workflow for a bromo-iodobenzene.
References
Section 1: Chemical Identification and Properties
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-ethyl-1-iodobenzene
This technical guide provides comprehensive safety information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the material's properties, hazards, and the necessary protocols for its safe handling, storage, and emergency response.
1.1 Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 175278-30-5 |
| Molecular Formula | C8H8BrI |
| InChI Key | JWKQXPHYKRQLEJ-UHFFFAOYSA-N |
| SMILES | CCC1=C(I)C=CC(Br)=C1 |
1.2 Physicochemical Properties
| Property | Value | Source |
| Appearance | Clear colorless to brown liquid | [1] |
| Assay (GC) | ≥96.0% | [1] |
| Refractive Index | 1.6315-1.6365 at 20°C | [1] |
| Form | Liquid | [1] |
Section 2: Hazard Identification and Classification
This substance is classified as hazardous. The primary hazards are related to skin, eye, and respiratory irritation.
2.1 GHS Hazard Statements
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
2.2 Signal Word
Warning
2.3 Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
Section 3: Experimental Protocols - Safe Handling and Emergency Procedures
3.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
| Protection | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | Under normal use conditions, no protective equipment is needed. If engineering controls are not sufficient, use a suitable respirator. |
3.2 Handling Procedures
-
Handle in accordance with good industrial hygiene and safety practice.[2][3]
-
Avoid contact with skin and eyes.[2]
-
Do not breathe mist/vapors/spray.[2]
-
Do not ingest. If swallowed then seek immediate medical assistance.[2]
3.3 Storage Procedures
-
Keep in a dry, cool and well-ventilated place.[2]
-
Keep container tightly closed.[2]
-
Protect from direct sunlight as the substance is light sensitive.[2]
-
Incompatible Materials: Strong oxidizing agents.[3]
3.4 Emergency First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2] |
| Ingestion | Clean mouth with water. Get medical attention.[2] |
Section 4: Visualized Workflows
The following diagrams illustrate the logical flow for safe handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for exposure to this compound.
References
reactivity of C-Br vs C-I bond in substituted halobenzenes
An In-depth Technical Guide to the Reactivity of C-Br vs. C-I Bonds in Substituted Halobenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the relative reactivity of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in substituted halobenzenes. Understanding these differences is critical for designing efficient synthetic routes, predicting reaction outcomes, and developing novel therapeutic agents. The strategic use of bromo- and iodoarenes allows for selective and sequential functionalization, a cornerstone of modern medicinal chemistry and materials science.
Fundamental Bond Properties
The differing reactivity of aryl bromides and iodides stems from fundamental differences in their C-X bond properties, primarily bond dissociation energy (BDE) and electronegativity. The C-I bond is significantly weaker and less polar than the C-Br bond, making it more susceptible to cleavage in many reaction classes.
Table 1: Comparison of Carbon-Halogen Bond Properties in Halobenzenes
| Property | C-Br Bond (in Bromobenzene) | C-I Bond (in Iodobenzene) | Key Implication for Reactivity |
| Bond Dissociation Energy (BDE) | ~336 kJ/mol | ~272 kJ/mol | The C-I bond requires less energy to break, leading to higher reactivity in reactions where C-X bond cleavage is rate-limiting (e.g., cross-coupling, Grignard formation).[1][2] |
| Electronegativity (Pauling Scale) | Bromine: 2.96 | Iodine: 2.66 | The C-Br bond is more polarized. This influences reactivity in reactions sensitive to inductive effects, such as nucleophilic aromatic substitution. |
| Leaving Group Ability | Good | Excellent | Iodide (I⁻) is a better leaving group than bromide (Br⁻) due to its larger size and greater polarizability, which stabilizes the negative charge. |
Reactivity in Key Synthetic Transformations
The practical utility of aryl halides is most evident in their participation in a variety of fundamental organic reactions. The choice between a C-Br and C-I bond often dictates the reaction conditions and, in cases of polyhalogenated substrates, the site of reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The reactivity is governed by the C-X BDE, resulting in a clear trend.
Reactivity Order: Ar-I > Ar-Br >> Ar-Cl
This differential reactivity is widely exploited for the sequential functionalization of molecules containing multiple different halogen atoms.[4] An aryl iodide can be selectively coupled under mild conditions while leaving a C-Br bond intact for a subsequent, more forcing coupling reaction.[4]
Table 2: Relative Reactivity in Oxidative Addition
| Substrate | Reaction Type | Catalyst System (Example) | Relative Rate (Ar-I vs. Ar-Br) |
| Aryl Halides | Oxidative Addition | Pd(0) Complexes | Ar-I reacts significantly faster than Ar-Br. The formation of the pre-reaction complex is more favorable for Ar-I.[3] |
| Polyhaloarenes | Sequential Suzuki | Pd(PPh₃)₄ | Selective reaction at the C-I position can be achieved at lower temperatures, while C-Br requires higher temperatures or more active catalysts.[4] |
Logical Flow: From Bond Energy to Cross-Coupling Reactivity
Caption: Relationship between BDE and cross-coupling reactivity.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the halogen. In stark contrast to cross-coupling, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[5][6]
Reactivity Order: Ar-F > Ar-Cl > Ar-Br > Ar-I
The reaction rate is determined by the stability of the Meisenheimer complex. More electronegative halogens stabilize the adjacent negative charge more effectively through their strong inductive electron withdrawal (-I effect), thereby lowering the activation energy of the first step.[5][7] The strength of the C-X bond, which is broken in the fast, subsequent step, has a minimal impact on the overall reaction rate.[6]
Table 3: Relative Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile (Example) | Relative Rate (k_rel) |
| 1-X-2,4-dinitrobenzene | Piperidine | F (3300) > Cl (15.3) > Br (7.1) > I (1.0) |
Data adapted from established principles of SNAr reactions.[5]
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The SNAr mechanism and its rate-determining step.
Grignard Reagent Formation
The formation of Grignard reagents (ArMgX) involves the oxidative addition of magnesium metal into the carbon-halogen bond. Similar to palladium-catalyzed cross-coupling, this reaction is highly dependent on the C-X bond strength.
Reactivity Order: Ar-I > Ar-Br > Ar-Cl
Aryl iodides react most readily, often initiated at room temperature, while aryl bromides typically require initiation with heating or activating agents. This difference allows for the selective formation of a Grignard reagent from the C-I bond of a bromo-iodobenzene substrate.[8]
Influence of Ring Substituents
The electronic nature of other substituents on the aromatic ring significantly modulates the reactivity of the C-Br and C-I bonds.
-
Electron-Withdrawing Groups (EWGs) : EWGs (e.g., -NO₂, -CN, -COR) generally increase the rate of oxidative addition in cross-coupling reactions by making the ipso-carbon more electrophilic. In SNAr, their presence at ortho/para positions is a prerequisite for reactivity.
-
Electron-Donating Groups (EDGs) : EDGs (e.g., -OR, -NR₂, -Alkyl) decrease the rate of oxidative addition and SNAr by increasing electron density on the ring. However, they can facilitate electrophilic aromatic substitution reactions.
The position of the substituent also matters. For instance, ortho-substituents can exert steric effects that may retard the rate of reactions like cross-coupling by hindering the approach of the bulky catalyst.
Experimental Protocols
Protocol 4.1: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene
This protocol demonstrates the selective functionalization of the C-I bond over the C-Br bond.
Workflow: Selective Suzuki Coupling
Caption: Experimental workflow for selective Suzuki coupling.
Methodology:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-iodobenzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst and Solvent: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv), followed by a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS, observing the selective consumption of the starting 1-bromo-4-iodobenzene and the appearance of the 4-bromo-biphenyl product.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product. The C-Br bond remains intact for further synthetic transformations.
Applications in Drug Discovery and Development
The predictable and differential reactivity of C-Br and C-I bonds is a powerful tool in pharmaceutical research. It enables the construction of complex molecular architectures through programmed, sequential bond-forming reactions.
-
Scaffold Decoration: In lead optimization, a common di-halogenated scaffold can be diversified by first performing a selective reaction at the C-I bond with one building block, followed by a second reaction at the C-Br bond with a different building block. This allows for the rapid generation of a library of analogs to explore the structure-activity relationship (SAR).[9]
-
Late-Stage Functionalization: The ability to introduce functionality under specific conditions allows for the modification of complex, drug-like molecules at a late stage in the synthesis, a highly valuable strategy for modifying properties like solubility, metabolism, or target affinity.
-
PROTACs and Molecular Glues: The synthesis of bivalent molecules like PROTACs often requires the convergent coupling of two different complex fragments. The selective reactivity of aryl halides provides a robust method for linking these components together in a controlled manner.
Conclusion
For researchers in organic synthesis and drug development, a nuanced understanding of C-Br versus C-I bond reactivity is essential. While aryl iodides are generally more reactive in transformations where C-X bond cleavage is rate-limiting (cross-coupling, Grignard formation), aryl bromides can be more reactive in SNAr reactions, provided the ring is sufficiently activated. This predictable dichotomy in reactivity allows for elegant and efficient synthetic strategies, enabling the construction of complex molecules that drive the discovery of new medicines and materials. The judicious choice of halogen, catalyst, and reaction conditions provides a powerful lever to control chemical selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. savemyexams.com [savemyexams.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Bromo-2-ethyl-1-iodobenzene for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethyl-1-iodobenzene is a dihalogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its structure, featuring both a bromine and an iodine atom on a substituted benzene ring, provides chemists with two distinct reactive sites. This differential reactivity is pivotal in complex molecular engineering, particularly in the pharmaceutical and materials science sectors. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization. This unique characteristic enables the precise and efficient construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmacologically active molecules and advanced organic materials.[1][2] This guide provides an in-depth overview of its commercial suppliers, key chemical data, and detailed experimental protocols for its application in synthesis.
Commercial Suppliers and Quantitative Data
For researchers and procurement specialists, sourcing high-purity this compound is critical for reproducible and reliable experimental outcomes. The following table summarizes key quantitative data from prominent commercial suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Physical Form | Boiling Point (°C) | Refractive Index (20°C) |
| Thermo Scientific Chemicals (Alfa Aesar) | 175278-30-5 | C₈H₈BrI | 310.96 | ≥96.0% (GC) | Liquid | 84-86 (at 0.4 mmHg) | 1.6315-1.6365 |
| Santa Cruz Biotechnology | 175278-30-5 | C₈H₈BrI | 310.96 | Not specified | Not specified | Not specified | Not specified |
| ChemScene | 175278-30-5 | C₈H₈BrI | 310.96 | ≥96% | Not specified | Not specified | Not specified |
| AKSci | 1160573-87-4 | C₈H₈BrI | 310.96 | >95% | Not specified | Not specified | Not specified |
Note: Data is compiled from publicly available information on supplier websites.[3][4][5][6][7] Purity and specifications may vary by lot; always refer to the supplier's Certificate of Analysis for precise data.
Core Synthetic Applications & Methodologies
The primary utility of this compound lies in its capacity for selective cross-coupling reactions. The carbon-iodine bond's lower bond dissociation energy allows it to be preferentially targeted in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, leaving the more robust carbon-bromine bond available for subsequent transformations.[2] This enables a modular approach to synthesizing complex molecules.
Experimental Protocol: Regioselective Sonogashira Coupling
This protocol describes a general procedure for the selective palladium-catalyzed Sonogashira coupling at the C-I position of an aryl bromo-iodide with a terminal alkyne. This reaction is fundamental for creating arylalkynes, which are key structures in many pharmaceuticals and functional materials.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine base (3.0 equiv). Stir the resulting mixture for 5-10 minutes at room temperature.[8][10]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.
-
Reaction and Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.[10][11]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-bromo-2-ethyl-1-(alkynyl)benzene intermediate.[10]
Visualized Workflows and Synthetic Strategy
Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical synthetic pathways.
Caption: Experimental workflow for a regioselective Sonogashira coupling reaction.
Caption: Logical pathway for sequential cross-coupling using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cas 85356-68-9,1-BROMO-4-(2-IODOETHYL)BENZENE | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 97%, stab. with copper, Thermo Scientific Chemicals 10 g [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Spectroscopic and Synthetic Profile of 4-Bromo-2-ethyl-1-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-Bromo-2-ethyl-1-iodobenzene (CAS No. 175278-30-5). Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopic interpretation for substituted aromatic compounds. Furthermore, detailed, generalized experimental protocols for its synthesis and subsequent spectroscopic analysis are provided to support researchers in its preparation and characterization. This document is intended to serve as a valuable resource for scientists and professionals engaged in organic synthesis, medicinal chemistry, and materials science where halogenated benzene derivatives are of interest.
Introduction
This compound is a tri-substituted aromatic compound featuring bromine, iodine, and ethyl substituents. The presence of two different halogen atoms at specific positions on the benzene ring makes it a potentially valuable intermediate in synthetic organic chemistry, particularly for sequential cross-coupling reactions where the differential reactivity of the carbon-iodine and carbon-bromine bonds can be exploited. Accurate spectroscopic data is crucial for the unambiguous identification and quality control of this compound. This guide aims to fill the current gap in readily available experimental data by providing a detailed predicted spectroscopic profile and generalized synthetic and analytical methodologies.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established increments for substituents on a benzene ring and analysis of spectral data for structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~ 7.7 | d | ~ 2.0 | 1H | H-3 |
| ~ 7.4 | dd | ~ 8.5, 2.0 | 1H | H-5 |
| ~ 7.0 | d | ~ 8.5 | 1H | H-6 |
| ~ 2.8 | q | ~ 7.5 | 2H | -CH₂CH₃ |
| ~ 1.2 | t | ~ 7.5 | 3H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C-2 (C-Et) |
| ~ 140 | C-4 (C-Br) |
| ~ 135 | C-5 |
| ~ 130 | C-3 |
| ~ 128 | C-6 |
| ~ 100 | C-1 (C-I) |
| ~ 30 | -CH₂CH₃ |
| ~ 15 | -CH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2970-2850 | Medium | Aliphatic C-H Stretch |
| 1580-1550 | Medium-Strong | C=C Aromatic Ring Stretch |
| 1470-1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~ 820 | Strong | C-H Out-of-plane Bending (indicative of 1,2,4-trisubstitution) |
| ~ 1050 | Medium | C-Br Stretch |
| ~ 1000 | Medium | C-I Stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization, EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 310/312 | High | [M]⁺˙ (Molecular ion peak with bromine isotopes) |
| 183/185 | Medium | [M - I]⁺ |
| 295/297 | Medium | [M - CH₃]⁺ |
| 281/283 | Low | [M - C₂H₅]⁺ |
| 156 | Medium | [M - I - Br]⁺ |
| 127 | Low | [I]⁺ |
| 79/81 | Low | [Br]⁺ |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These are intended as a starting point and may require optimization.
Synthesis Protocol: Diazotization of 4-Bromo-2-ethylaniline
A plausible synthetic route to this compound involves the diazotization of 4-bromo-2-ethylaniline followed by a Sandmeyer-type reaction with an iodide salt.
Materials:
-
4-Bromo-2-ethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Water (H₂O)
-
Diethyl ether or Dichloromethane
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask, dissolve 4-bromo-2-ethylaniline in a mixture of water and concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite in water dropwise with vigorous stirring. The reaction progress should be monitored for the formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with continuous stirring.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture to room temperature.
-
Extraction and Purification: Extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove any residual iodine), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by vacuum distillation.
Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the instrument, or use a direct insertion probe for a solid sample.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Conclusion
This technical guide provides a foundational resource for researchers working with this compound. While experimental spectroscopic data for this compound is not widely available, the predicted data and generalized protocols presented herein offer a robust starting point for its synthesis, identification, and further application in various fields of chemical research and development. The unique substitution pattern of this molecule suggests its potential as a versatile building block, and it is hoped that this guide will facilitate its exploration in future synthetic endeavors.
Methodological & Application
Application Note: Selective Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Compounds using 4-Bromo-2-ethyl-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note details a protocol for the selective Suzuki-Miyaura coupling of 4-Bromo-2-ethyl-1-iodobenzene. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this substrate allows for a chemoselective approach.[3] The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) center than the C-Br bond, facilitating selective functionalization at the iodine position while leaving the bromine intact for subsequent transformations.[3][4] This methodology offers a strategic advantage for the modular construction of complex, unsymmetrical biaryl compounds.[3][5]
Key Reaction Parameters
The success of a selective Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature.
| Parameter | Reagents/Conditions | Role in Reaction |
| Aryl Halide | This compound | Substrate with differential reactivity at C-I and C-Br bonds. |
| Boronic Acid | Arylboronic Acid (e.g., Phenylboronic acid) | Coupling partner providing the second aryl group. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the oxidative addition and reductive elimination steps.[3][6] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Activates the boronic acid for transmetalation.[3][7] |
| Solvent | Toluene, Dioxane, or Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction.[3] |
| Temperature | 70-80 °C | Provides energy for the reaction while maintaining selectivity.[3] |
Experimental Protocol
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (or Dioxane)
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Add a suitable solvent such as toluene (e.g., 5 mL per 1 mmol of aryl halide).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-2-ethyl-biaryl product.
Reaction Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Chemoselective Sonogashira Reaction of 4-Bromo-2-ethyl-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups.[1] For drug development professionals and researchers, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance. The substrate 4-Bromo-2-ethyl-1-iodobenzene presents an interesting case for regioselective synthesis. Due to the significant difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed reactions, the Sonogashira coupling can be directed selectively to the C-I bond.[1] This allows for the introduction of an alkynyl moiety at the 1-position while leaving the less reactive C-Br bond at the 4-position intact for subsequent transformations.
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, forming a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to afford the desired aryl-alkyne product and regenerate the Pd(0) catalyst.[2]
The chemoselectivity in the case of this compound arises from the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more reactive towards oxidative addition by the palladium catalyst than the C-Br bond.[3] By carefully controlling the reaction conditions, particularly temperature, the reaction can be stopped after the selective coupling at the iodo-substituted position.
Data Presentation
The following table summarizes typical reaction conditions and representative yields for the selective Sonogashira coupling of bromo-iodoarenes with various terminal alkynes. While specific data for this compound is not extensively published, the data for analogous substrates provides a strong predictive framework.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | TEA | THF | RT | 12 | >95 |
| 2 | 4-Bromo-1-iodobenzene | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | DIPA | DMF | RT | 8 | 92 |
| 3 | 4-Bromo-3-iodophenol | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | Toluene | 50 | 6 | 88 |
| 4 | 4-Bromo-1-iodobenzene | Propargyl alcohol | Pd(dppf)Cl₂ (2) | CuI (4) | Piperidine | Dioxane | 60 | 12 | 85 |
| 5 | 1-Bromo-4-iodobenzene | 4-Ethynyltoluene | Pd(OAc)₂/XPhos (1.5) | CuI (3) | Cs₂CO₃ | MeCN | 40 | 10 | 94 |
Yields are for the isolated product after purification. Conditions are generalized and may require optimization for specific substrates and scales. TEA: Triethylamine, DIPA: Diisopropylamine, DMF: Dimethylformamide, THF: Tetrahydrofuran.
Experimental Protocols
This section details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)
-
Amine base (e.g., Triethylamine, Diisopropylamine, 2-5 eq)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or toluene, to achieve a concentration of 0.1-0.5 M) followed by the amine base (e.g., triethylamine, 3 eq.).
-
Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Alkyne Addition: To the stirred solution, add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-2-ethyl-1-(alkynyl)benzene.
Mandatory Visualizations
Caption: Catalytic cycle for the chemoselective Sonogashira reaction.
Caption: General experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for the Selective Heck Coupling of 4-Bromo-2-ethyl-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Heck coupling reaction of 4-bromo-2-ethyl-1-iodobenzene. This substrate is of particular interest in medicinal chemistry and materials science as the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1][2]
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3] For dihalogenated substrates like this compound, the reaction can be performed with high chemoselectivity. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) center than the C-Br bond, allowing for preferential functionalization at the iodine-bearing position.[1][2] This distinct selectivity is a significant advantage over traditional solution-based methods, which can often lead to complex product mixtures when multiple halogens are present.
The presence of an ortho-ethyl group in this compound may introduce steric hindrance, which can influence the reaction rate.[3] While ortho-substituted aryl iodides generally react more slowly than their para-substituted counterparts, successful couplings can be achieved, sometimes requiring specific ligands or modified reaction conditions to ensure high yields.[3][4]
The selective nature of the initial Heck coupling at the C-I bond leaves the C-Br bond intact for subsequent transformations. This allows for a modular approach to the synthesis of polysubstituted aromatic compounds through one-pot, sequential cross-coupling reactions such as Suzuki or Sonogashira couplings.[5][6][7]
Data Presentation: Heck Coupling of Dihaloarenes
The following tables summarize typical reaction conditions and yields for the Heck coupling of 1-bromo-4-iodobenzene, a model substrate for this compound.
Table 1: Selective Heck Coupling Conditions for 1-Bromo-4-iodobenzene
| Olefin | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | ~95% (selectivity) | [8] |
| Methyl Acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80 | 12 | High | [4] |
| Acrylic Acid | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Not specified | Not specified | High | [1] |
| Styrene | PdCl₂ | None | NaOAc | Supercritical H₂O | 120 | 1 | High | [3] |
Table 2: Sequential Heck and Sonogashira Coupling of 1-Bromo-4-iodobenzene
| First Coupling Partner | First Reaction Conditions | Second Coupling Partner | Second Reaction Conditions | Overall Yield (%) | Reference |
| Olefin (generic) | Pd catalyst, base, solvent | Phenylacetylene | Cs₂CO₃, PPh₃, CuI | Good | [9] |
Experimental Protocols
Protocol 1: Selective Heck Coupling of this compound with Methyl Acrylate
This protocol describes a general procedure for the selective Heck coupling at the C-I bond of this compound.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst formation.
-
Add methyl acrylate (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-methyl 3-(4-bromo-2-ethylphenyl)acrylate.
Note on Optimization: Due to the potential for steric hindrance from the ortho-ethyl group, longer reaction times or slightly higher temperatures may be required. The use of bulkier, electron-rich phosphine ligands, such as P(t-Bu)₃, may improve reaction efficiency for sterically hindered substrates.[10]
Protocol 2: One-Pot Sequential Heck-Sonogashira Coupling of this compound
This protocol outlines a one-pot procedure for the initial selective Heck coupling followed by a Sonogashira coupling at the C-Br position.
Materials:
-
This compound
-
Styrene (or other olefin)
-
Phenylacetylene (or other terminal alkyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step A: Heck Coupling
-
Follow steps 1-6 of Protocol 1, using styrene as the olefin.
-
After confirming the completion of the Heck reaction by TLC or GC-MS, cool the reaction mixture to room temperature.
Step B: Sonogashira Coupling
-
To the same reaction flask, add phenylacetylene (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), additional triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).[9]
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C for 6-12 hours, monitoring by TLC or GC-MS until the intermediate from the Heck reaction is consumed.
-
Follow the work-up and purification procedure outlined in steps 7-10 of Protocol 1 to isolate the final disubstituted product.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the sequential functionalization of this compound.
Sequential cross-coupling workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
Application Notes and Protocols: Regioselective Formation of (4-Bromo-2-ethylphenyl)magnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic synthons indispensable in organic synthesis for the formation of carbon-carbon bonds.[1] The preparation of Grignard reagents from dihalogenated aromatic compounds presents a unique challenge in controlling regioselectivity. This application note provides a detailed protocol for the selective formation of a Grignard reagent from 4-Bromo-2-ethyl-1-iodobenzene. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for the preferential formation of the organomagnesium iodide. The general reactivity order for Grignard formation is C-I > C-Br > C-Cl > C-F, which dictates that the magnesium insertion will occur selectively at the more labile carbon-iodine bond.[2] This regioselective synthesis yields (4-Bromo-2-ethylphenyl)magnesium iodide, a valuable intermediate for introducing the 4-bromo-2-ethylphenyl moiety in the development of novel pharmaceutical agents and other complex organic molecules.
Data Presentation
| Parameter | Value/Description | Notes |
| Reactant 1 | This compound | Must be pure and completely dry. |
| Reactant 2 | Magnesium Turnings | 1.2 molar equivalents. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous diethyl ether can also be used.[3] |
| Concentration | ~0.5 M | To minimize potential side reactions. |
| Initiator | Iodine (one small crystal) | To activate the magnesium surface.[4] |
| Reaction Temperature | 25-40 °C (gentle reflux) | The reaction is exothermic and may sustain its own reflux upon initiation. |
| Reaction Time | 1-3 hours | Monitor by the consumption of magnesium turnings. |
| Expected Yield | 85-95% | Highly dependent on maintaining strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of (4-Bromo-2-ethylphenyl)magnesium Iodide
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon. Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) while hot and allow it to cool to room temperature under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single, small crystal of iodine.[4] Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and a faint purple vapor is observed, coating the magnesium turnings. This process helps to activate the magnesium surface.[4] Allow the flask to cool to room temperature.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF to achieve a final concentration of approximately 0.5 M upon addition to the reaction flask.
-
Initiation: Add a small portion (approximately 10%) of the aryl halide solution from the dropping funnel to the magnesium turnings. The reaction mixture may need to be gently warmed to initiate the reaction. Initiation is indicated by the disappearance of the purple iodine color and the appearance of a cloudy, grayish solution.[5]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction slows, gentle heating can be applied.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting cloudy, grayish-brown solution is the (4-Bromo-2-ethylphenyl)magnesium iodide Grignard reagent.
-
Usage: The prepared Grignard reagent is typically used immediately in the subsequent synthetic step without isolation. Its concentration can be determined by titration if required.
Mandatory Visualization
Caption: Experimental workflow for the regioselective synthesis of (4-Bromo-2-ethylphenyl)magnesium iodide.
Caption: Proposed reaction pathway for the regioselective formation of the Grignard reagent.
References
Application Notes and Protocols for the Utilization of 4-Bromo-2-ethyl-1-iodobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-2-ethyl-1-iodobenzene as a key intermediate in the synthesis of pharmaceutical compounds. This document outlines its application in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Sonogashira coupling. Detailed experimental protocols and representative data are provided to guide researchers in leveraging this versatile building block for the construction of complex molecular architectures.
Introduction to this compound in Drug Discovery
This compound is a dihalogenated aromatic compound that offers orthogonal reactivity, making it a valuable tool in medicinal chemistry and process development. The presence of both an iodine and a bromine substituent on the benzene ring allows for selective functionalization. The carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This differential reactivity enables a stepwise and controlled introduction of various substituents onto the aromatic core, facilitating the synthesis of diverse compound libraries for drug discovery.
Key Attributes:
The ethyl group at the 2-position provides steric hindrance that can influence the regioselectivity of reactions and the conformational properties of the final products, which can be crucial for biological activity.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in the pharmaceutical industry, enabling the synthesis of biaryl and styrenyl compounds often found in bioactive molecules.[2] this compound can be selectively coupled at the iodine position with a wide range of boronic acids or esters.
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.
-
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst.
-
Reaction Conditions: Stir the mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 95 |
| 2 | 1-Bromo-4-iodobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 92 |
| 3 | 2-Bromoiodobenzene | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 88 |
Data is generalized from typical Suzuki-Miyaura reactions of dihalogenated benzenes.
Application in Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, leading to the synthesis of aryl alkynes.[3][4] These motifs are present in numerous pharmaceutical agents. The higher reactivity of the C-I bond in this compound allows for selective coupling with terminal alkynes.
This protocol outlines a general procedure for the regioselective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[5]
-
Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
The following table presents typical yields for Sonogashira coupling reactions involving similar aryl halides. This data serves as a general guide.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 94 |
| 2 | 4-Iodotoluene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 50 | 90 |
| 3 | 1-Bromo-2-iodobenzene | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | CuI (5) | Et₃N | Toluene | 60 | 85 |
Data is generalized from typical Sonogashira reactions of dihalogenated benzenes.
Visualized Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the general workflows for Suzuki-Miyaura and Sonogashira coupling reactions.
References
Application Notes and Protocols for the Selective Functionalization of 4-Bromo-2-ethyl-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 4-bromo-2-ethyl-1-iodobenzene. This versatile building block allows for sequential, site-selective introduction of various functionalities, leveraging the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
Principles of Selective Functionalization
The selective functionalization of this compound is primarily governed by the disparate reactivity of the two halogen substituents. In general, the C-I bond is weaker and more readily undergoes oxidative addition to transition metal catalysts, such as palladium, compared to the more robust C-Br bond. This reactivity difference (C-I > C-Br) is the cornerstone for achieving high chemoselectivity in a variety of cross-coupling reactions.
Furthermore, halogen-metal exchange reactions, typically employing organolithium reagents, also exhibit a preference for the iodine atom, allowing for the selective formation of an aryllithium species at the 1-position. This intermediate can then be trapped with various electrophiles.
The primary strategies for selective functionalization, which will be detailed in this document, include:
-
Palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Heck) at the C-I bond.
-
Selective halogen-metal exchange at the C-I bond followed by electrophilic quench.
Data Presentation: Cross-Coupling Reactions
The following tables summarize representative quantitative data for the selective functionalization of dihalobenzenes, which serve as a proxy for the expected reactivity of this compound. The data highlights the general conditions and expected yields for reactions selectively targeting the C-I bond.
Table 1: Selective Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2), CuI (4) | Et₃N | THF | RT | 4 | >90 |
| 2 | 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (2) | i-Pr₂NH | THF | RT | 6 | 92 |
| 3 | 4-Bromo-3-iodophenol | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2), CuI (2) | i-Pr₂NH | THF | RT | 6 | 88 |
Data is representative and based on general knowledge of Sonogashira couplings on similar substrates.[1]
Table 2: Selective Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 |
| 2 | 1-Bromo-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | >90 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Supported Pd(II) (1) | Na₂CO₃ | DMA | 100 | 24 | 94 |
Yields are for the mono-coupled product at the iodo-position. Data is extrapolated from studies on similar substrates.[2]
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Bond
This protocol describes the selective coupling of a terminal alkyne at the 1-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Diisopropylamine (i-Pr₂NH) or Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, argon-flushed round-bottom flask or Schlenk tube, add this compound and the anhydrous solvent.
-
Stir the solution and add the amine base.
-
To the stirred solution, add the palladium catalyst and the copper(I) co-catalyst.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-2-ethyl-1-(alkynyl)benzene.
Protocol 2: Selective Halogen-Metal Exchange and Electrophilic Quench
This protocol details the selective formation of an aryllithium intermediate at the 1-position, followed by reaction with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) (1.1 equiv)
-
Electrophile (e.g., benzaldehyde, dimethylformamide, etc.) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
To a flame-dried, argon-flushed round-bottom flask, add this compound and anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (as a solution in hexanes) dropwise to the stirred reaction mixture, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 30-60 minutes to allow for complete halogen-lithium exchange.[4][5]
-
Add the electrophile dropwise to the solution at -78°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes and Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-ethyl-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-ethyl-1-iodobenzene. The focus is on achieving regioselectivity, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
Introduction and Principle of Regioselectivity
Polyhalogenated aromatic compounds are valuable building blocks in organic synthesis, allowing for the sequential and site-selective introduction of various functional groups. The substrate, this compound, features two different halogen atoms, enabling regioselective functionalization.
The principle governing this selectivity lies in the disparity of carbon-halogen bond strengths and their corresponding reactivity towards oxidative addition with a palladium(0) catalyst. The C-I bond is significantly weaker and therefore more reactive than the C-Br bond. Consequently, under controlled and mild reaction conditions, the palladium catalyst preferentially inserts into the C-I bond, allowing for selective coupling at this position while leaving the C-Br bond intact for subsequent transformations.
Generalized Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, generally proceed through a common catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a transmetalation (for Suzuki), amine coordination/deprotonation (for Buchwald-Hartwig), or alkyne insertion (for Sonogashira) step. The cycle concludes with reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.
Application Notes and Protocols: 4-Bromo-2-ethyl-1-iodobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethyl-1-iodobenzene is a dihalogenated aromatic compound with significant potential as a building block in the synthesis of advanced organic materials. Its unique structure, featuring both a bromine and an iodine atom on a benzene ring, allows for selective, sequential functionalization through various cross-coupling reactions. This differential reactivity, where the carbon-iodine bond is more reactive than the carbon-bromine bond, enables the precise construction of complex molecular architectures, such as conjugated polymers for organic electronics.
These application notes provide a comprehensive overview of the potential use of this compound in the synthesis of a conjugated polymer for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The document includes a detailed, representative experimental protocol, expected material properties, and logical workflow diagrams.
Key Applications in Materials Science
This compound is a versatile precursor for the synthesis of a variety of organic electronic materials, including:
-
Conjugated Polymers for OLEDs and OPVs: The ability to undergo sequential cross-coupling reactions makes it an ideal monomer for creating well-defined, high-performance conjugated polymers. The ethyl group can enhance the solubility of the resulting polymer, which is crucial for solution-based processing of devices.
-
Small Molecules for Organic Electronics: Through sequential reactions, complex, non-polymeric molecules with tailored electronic properties can be synthesized for use as host materials, emitters, or charge transport layers in organic electronic devices.
-
Functional Dyes and Pigments: The aromatic core can be extended and functionalized to create novel chromophores with specific absorption and emission characteristics.
Data Presentation: Expected Properties of a Representative Conjugated Polymer
Due to the limited availability of specific experimental data for polymers derived from this compound, the following table presents a summary of expected quantitative data for a hypothetical conjugated polymer, Poly(4-(2-ethylphenyl)-alt-co-thiophene), synthesized using this precursor. These values are based on typical performance characteristics of similar materials reported in the literature.
| Property | Expected Value Range | Method of Measurement |
| Optical Properties | ||
| UV-Vis Absorption (λmax, in solution) | 400 - 450 nm | UV-Vis Spectroscopy |
| Photoluminescence (λem, in solution) | 500 - 550 nm | Photoluminescence Spectroscopy |
| Optical Bandgap (Eg) | 2.2 - 2.5 eV | Tauc Plot from UV-Vis Absorption Spectrum |
| Electrochemical Properties | ||
| HOMO Energy Level | -5.2 to -5.5 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.8 to -3.1 eV | Cyclic Voltammetry (CV) |
| Electrochemical Bandgap | 2.3 - 2.6 eV | From HOMO and LUMO levels |
| Physical Properties | ||
| Number-Average Molecular Weight (Mn) | 10 - 50 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Thermal Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
The following are representative protocols for the synthesis of a conjugated polymer using this compound as a monomer. These protocols are based on standard Suzuki and Stille cross-coupling reactions, which are widely used for the synthesis of such materials.
Protocol 1: Suzuki Polycondensation
This protocol describes the synthesis of a copolymer of this compound with a diboronic ester of a comonomer, for instance, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.
Materials:
-
This compound (1.0 eq)
-
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Aliquat 336 (phase transfer catalyst)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, Pd₂(dba)₃, and P(o-tol)₃.
-
Solvent and Base Addition: Add anhydrous toluene and a 2 M aqueous solution of K₂CO₃. Add a few drops of Aliquat 336.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the mixture to 90 °C under a positive pressure of argon and stir vigorously for 48-72 hours.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid and stir for an additional 4 hours. Then, add a small amount of bromobenzene and continue stirring for another 4 hours.
-
Purification: Cool the reaction mixture to room temperature and pour it into a rapidly stirring solution of methanol. Collect the precipitated polymer by filtration. The polymer is then subjected to Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is extracted with chloroform or chlorobenzene.
-
Isolation: The polymer solution is concentrated, and the polymer is precipitated again in methanol, filtered, and dried under vacuum at 60 °C for 24 hours.
Protocol 2: Stille Polycondensation
This protocol describes the synthesis of a copolymer of this compound with a distannyl comonomer, for example, 2,5-bis(trimethylstannyl)thiophene.
Materials:
-
This compound (1.0 eq)
-
2,5-bis(trimethylstannyl)thiophene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq)
-
Toluene or Chlorobenzene (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound and 2,5-bis(trimethylstannyl)thiophene in anhydrous toluene.
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Polymerization: Heat the reaction mixture to 110 °C and stir for 48 hours under argon.
-
End-capping: Add a small amount of bromobenzene and stir for 4 hours, followed by the addition of a small amount of trimethyl(phenyl)stannane and stirring for another 4 hours.
-
Purification and Isolation: The purification process is similar to the Suzuki polycondensation protocol, involving precipitation in methanol and purification by Soxhlet extraction.
Mandatory Visualizations
Caption: Synthetic pathway for a conjugated polymer.
Application Note and Protocol: Regioselective Lithiation of 4-Bromo-2-ethyl-1-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental procedure for the regioselective lithiation of 4-bromo-2-ethyl-1-iodobenzene. Halogen-lithium exchange is a powerful and widely used transformation in organic synthesis for the formation of organolithium reagents, which are potent nucleophiles for constructing new carbon-carbon and carbon-heteroatom bonds. The reaction proceeds via a kinetically controlled process, with the rate of exchange following the trend I > Br > Cl.[1] This selectivity allows for the preferential formation of an aryllithium species at the position of the iodine atom, leaving the bromo substituent intact for subsequent functionalization. The resulting 2-bromo-6-ethylphenyllithium is a versatile intermediate that can be trapped with various electrophiles to generate a diverse array of substituted aromatic compounds.
This protocol details the generation of the aryllithium intermediate at low temperatures using n-butyllithium and its subsequent reaction with an electrophile.
Experimental Protocol
Materials and Reagents
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
Electrophile (e.g., benzaldehyde, N,N-dimethylformamide (DMF), or solid carbon dioxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure: Lithiation and Electrophilic Quench
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Substrate and Solvent: this compound (1.0 equiv) is dissolved in anhydrous THF (or Et₂O) to a concentration of approximately 0.1 M.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. For reactions in diethyl ether, a temperature of -100 °C may be preferred to minimize side reactions.[2]
-
Lithiation: n-Butyllithium (1.05-1.1 equiv) is added dropwise to the stirred solution via syringe over 5-10 minutes. The lithium-halogen exchange is typically very fast.[2] The solution is stirred at this low temperature for an additional 15-30 minutes to ensure complete formation of the aryllithium intermediate.
-
Electrophilic Trapping: The chosen electrophile (1.2-1.5 equiv) is added to the reaction mixture.
-
For liquid electrophiles (e.g., benzaldehyde, DMF): Add dropwise via syringe.
-
For gaseous electrophiles (e.g., CO₂): Bubble the gas through the solution or pour the reaction mixture over freshly crushed dry ice.
-
-
Warming and Quenching: After the addition of the electrophile, the reaction is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: The combined organic layers are washed sequentially with water, saturated aqueous NaHCO₃ (if an acidic electrophile like CO₂ was used), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired functionalized product.
Data Presentation
The 2-bromo-6-ethylphenyllithium intermediate can be trapped with a variety of electrophiles. The following table provides representative examples of potential products and their expected yields based on similar transformations in the literature.
| Entry | Electrophile | Reagent | Product | Representative Yield (%) |
| 1 | Aldehyde | Benzaldehyde | (2-Bromo-6-ethylphenyl)(phenyl)methanol | 85-95 |
| 2 | Carboxylation | Carbon Dioxide (CO₂) | 2-Bromo-6-ethylbenzoic acid | 80-90 |
| 3 | Amide Formation | N,N-Dimethylformamide (DMF) | 2-Bromo-6-ethylbenzaldehyde | 75-85 |
| 4 | Borylation | Triisopropyl borate | 2-(2-Bromo-6-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (after pinacol workup) | 70-85 |
Yields are estimated based on typical lithium-halogen exchange and electrophilic trapping reactions and may vary depending on specific reaction conditions and scale.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the regioselective lithiation and subsequent electrophilic quench.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and protic solvents. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe techniques.
-
Low-temperature baths involving dry ice and acetone should be handled with appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
The quenching step can be exothermic. Ensure slow and careful addition of the quenching agent.
-
Always work in a well-ventilated fume hood.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 4-Bromo-2-ethyl-1-iodobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in the Suzuki-Miyaura cross-coupling of 4-Bromo-2-ethyl-1-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my yield low or non-existent when reacting this compound?
A1: Low yields with this substrate are common and typically stem from a combination of steric hindrance from the ortho-ethyl group and suboptimal reaction conditions. The primary factors to investigate are the catalyst/ligand system, the base, and the reaction temperature. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1][2]
Q2: How can I ensure the Suzuki reaction occurs selectively at the iodine position and not the bromine?
A2: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed oxidative addition.[3] To achieve high chemoselectivity, use milder reaction conditions. This includes using a highly active catalyst system that can function at lower temperatures, which favors the kinetic reaction at the C-I bond while leaving the C-Br bond intact for potential subsequent reactions.[3][4]
Q3: What are the most common side reactions, and how can I minimize them?
A3: The most prevalent side reactions are:
-
Homocoupling: Dimerization of the boronic acid reagent. This is often caused by the presence of oxygen in the reaction mixture.[5][6] Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Protodeboronation: Hydrolysis of the boronic acid back to its corresponding arene. This can be minimized by using anhydrous solvents, choosing the right base, or using more stable boronic esters (e.g., pinacol esters).[5][7]
-
Dehalogenation: Replacement of the halogen on your substrate with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the mixture, such as an amine base or alcohol solvent.[5]
Q4: My reaction starts but seems to stall. What could be the cause?
A4: Reaction stalling can be due to catalyst deactivation or poor solubility of reagents. Ensure your catalyst is fresh and consider using a more stable pre-catalyst. If using anhydrous conditions with a base like K₃PO₄, adding a very small amount of water can sometimes be beneficial by helping to dissolve the base and facilitate transmetalation.[1][8] Also, ensure vigorous stirring, especially in biphasic systems.[9]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Low conversion is the most frequent issue. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Data Presentation: Impact of Reaction Parameters
The tables below summarize the expected impact of different components on the reaction yield for sterically hindered dihaloaryl substrates, based on literature precedents.
Table 1: Effect of Catalyst and Ligand System
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | < 10 |
| Pd₂(dba)₃ | PPh₃ | K₃PO₄ | Toluene | 110 | 15-25 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 85-95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 88-96 |
| PEPPSI-IPr | - | K₃PO₄ | Dioxane | 100 | > 90 |
| Data is representative for sterically hindered substrates. Yields are approximate.[1][2][10][11] |
Table 2: Effect of Base and Solvent
| Catalyst System | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) |
| SPhos/Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 60-70 |
| SPhos/Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | > 90 |
| SPhos/Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | > 90 |
| SPhos/Pd(OAc)₂ | NaOtBu | THF | 80 | 75-85 |
| Data is representative for sterically hindered substrates. Yields are approximate.[1][2][12][13] |
Visualizing the Process
Selective Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a catalytic cycle where the palladium catalyst selectively activates the more reactive C-I bond.
Caption: Catalytic cycle showing selective activation of the C-I bond.
Common Side Reaction Pathways
Understanding potential side reactions is key to their prevention.
Caption: Major side reaction pathways in Suzuki couplings.
Key Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a general guideline for the selective coupling at the iodine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Inert Atmosphere Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst, followed by the degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours, depending on the specific boronic acid used.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-ethyl-substituted biaryl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling of Dihaloarenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the cross-coupling of dihaloarenes.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve specific issues during their experiments.
Issue 1: Significant formation of homocoupled biaryl byproduct.
| Question | Answer |
| What is causing the homocoupling of my organoboron reagent? | Homocoupling is often caused by the presence of Pd(II) species in the reaction mixture, which can occur if a Pd(II) precursor is used and the reduction to the active Pd(0) catalyst is inefficient.[1] The presence of oxygen can also promote this side reaction.[1] Some precatalysts, like PEPPSI-type catalysts, produce Pd(II) species that require reduction, which can occur via homocoupling.[1] |
| How can I minimize homocoupling? | To minimize homocoupling, ensure your reaction is thoroughly degassed to remove oxygen.[1] Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.[2] The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II).[3][4] In some cases, copper-free protocols can eliminate homocoupling side reactions where two alkyne molecules couple to form diynes.[5] |
Issue 2: My desired product is being converted to a hydrodehalogenated byproduct.
| Question | Answer |
| What is the source of the hydrogen atom in the hydrodehalogenation side reaction? | The hydrogen atom can come from various sources, including water, alcohols used as solvents, or even the phosphine ligands.[6][7] The mechanism can involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by steps that introduce a hydride.[7][8] |
| How can I prevent hydrodehalogenation? | The choice of phosphine ligand can significantly influence the extent of hydrodehalogenation.[6] Using aprotic solvents like dioxane, THF, or toluene instead of alcohols can reduce this side reaction.[2] If an alcohol is necessary, using it in a mixed solvent system at lower concentrations may help.[2] Optimizing the base is also crucial; avoid strong alkoxide bases if possible and consider weaker inorganic bases like K₂CO₃ or K₃PO₄.[2] In some cases, a bimetallic palladium-copper (Pd-Cu) nanocatalyst has been shown to prevent Pd-hydride-mediated hydrodehalogenation.[9] |
| Are certain substrates more prone to hydrodehalogenation? | Yes, electron-deficient aryl halides and N-heterocyclic halides are more susceptible to dehalogenation.[2] The reactivity order for dehalogenation is generally I > Br > Cl.[2] |
Issue 3: I am getting the di-substituted product instead of the desired mono-substituted product (overfunctionalization).
| Question | Answer |
| Why is my reaction proceeding to the di-substituted product? | Overfunctionalization, or diarylation, can be promoted by the use of bulky ligands.[10] After the first coupling, the Pd catalyst can remain coordinated to the product and undergo a second intramolecular oxidative addition, leading to the di-substituted product.[10] The choice of solvent and the nature of the halide also play a significant role.[11][12] |
| How can I improve the selectivity for the mono-substituted product? | The addition of small coordinating additives like DMSO can help suppress overfunctionalization.[10] The precatalyst structure can also impact selectivity.[10] In some cases, the bromide anion byproduct in polar, oxygen-containing solvents can displace the Pd(0) catalyst from the mono-substituted product, thus preventing the second coupling.[11][12] Therefore, careful selection of the solvent is critical. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the cross-coupling of dihaloarenes?
A1: The most common side reactions include:
-
Homocoupling: The dimerization of the organometallic coupling partner.[1]
-
Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom.[7]
-
Overfunctionalization (Diarylation): The formation of the di-substituted product when mono-substitution is desired.[10]
-
Loss of Site-Selectivity: In substrates with two different halogen atoms, the coupling occurs at the undesired position.[13]
-
Protodeborylation: The cleavage of the carbon-boron bond in the organoboron reagent before transmetalation.[1]
Q2: How does the choice of phosphine ligand affect side reactions?
A2: Phosphine ligands play a crucial role in modulating the catalyst's activity and selectivity.[14][15]
-
Bulky, electron-rich ligands can promote the desired reductive elimination but may also lead to overfunctionalization.[10][14]
-
The steric and electronic properties of the ligand can influence the rate of oxidative addition and transmetalation, thereby affecting the competition with side reactions like hydrodehalogenation.[6][14]
-
In some cases, the palladium-to-ligand ratio can influence catalyst speciation (mononuclear vs. cluster), which in turn can switch the site-selectivity of the reaction.[13]
Q3: Can the reaction conditions be optimized to control site-selectivity in the cross-coupling of dihaloarenes?
A3: Yes, catalyst control is a key strategy for directing site-selectivity. By changing the palladium catalyst system, including the ligands and the nature of the palladium species (e.g., mononuclear vs. multinuclear), the preferred reaction site on a dihaloarene can be switched.[13][16][17] For example, in the cross-coupling of 2,4-dibromopyridine, different palladium catalysts can selectively yield either the C2- or C4-arylated product.[13]
Q4: What is the general mechanism for palladium-catalyzed cross-coupling reactions?
A4: The generally accepted catalytic cycle involves three main steps:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic groups couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.[5][18]
Quantitative Data Summary
Table 1: Effect of Additives on Mono- vs. Di-arylation Selectivity in the Pd/IPr-catalyzed Cross-Coupling of a Dichloroarene *
| Entry | Additive (equiv) | Mono:Di Ratio |
| 1 | None | 1:1.5 |
| 2 | DMSO (1) | 7:1 |
| 3 | DMSO (10) | >20:1 |
*Data conceptualized from information suggesting DMSO suppresses overfunctionalization.[10]
Table 2: Influence of Solvent on Di- vs. Mono-arylation Selectivity in the Pd/IPent-catalyzed Suzuki-Miyaura Coupling of a Dibromoarene *
| Solvent | Di:Mono Ratio |
| Benzene | >99:1 |
| THF | 1:1.2 |
| Acetone | 1:2.3 |
*Data conceptualized from a study on the effect of solvents and halide byproducts.[11]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
A representative procedure for a Suzuki-Miyaura coupling is as follows:
-
In an inert atmosphere glovebox, a reaction vial is charged with the dihaloarene (1.0 eq.), the boronic acid (1.1 eq.), a palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Anhydrous solvent (e.g., dioxane/water mixture) is added.
-
The vial is sealed and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.[2]
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Competing reactions in the cross-coupling of dihaloarenes.
Caption: Troubleshooting workflow for common cross-coupling side reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jmcct.com [jmcct.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 4-Bromo-2-ethyl-1-iodobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-2-ethyl-1-iodobenzene and its derivatives. This resource is designed to assist in overcoming common challenges encountered during the purification process, ensuring high-purity compounds for downstream applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
Purification by Flash Column Chromatography
Flash column chromatography is a primary method for purifying this compound from reaction mixtures.[1]
Problem 1: Poor Separation of the Desired Product from Impurities
| Possible Cause | Recommended Solution(s) |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing co-elution with impurities, or too low, resulting in broad peaks and poor separation.[1] Optimization: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. A good starting point for non-polar compounds like this compound is a low-polarity mobile phase, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[1] Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate to achieve good separation on the column.[1] |
| Co-elution of Isomers | Isomeric byproducts, such as other regioisomers of bromo-ethyl-iodobenzene, may have very similar polarities to the desired product, making separation difficult. |
| Compound Instability on Silica Gel | Halogenated compounds can sometimes be unstable on acidic silica gel, leading to streaking or decomposition during chromatography.[1] |
| Column Overloading | Loading too much crude material onto the column can lead to broad, overlapping peaks and consequently, poor separation.[2] |
Problem 2: The Product is Not Eluting from the Column
| Possible Cause | Recommended Solution(s) |
| Solvent Polarity is Too Low | The chosen eluent may not be polar enough to move the compound through the stationary phase. |
| Insoluble Impurities at the Top of the Column | Highly polar or polymeric impurities may not be soluble in the eluent and can clog the top of the column, impeding solvent flow. |
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent is identified.[1]
Problem 1: Difficulty in Achieving High Purity
| Possible Cause | Recommended Solution(s) |
| Inappropriate Solvent Choice | The chosen solvent may dissolve impurities as well as the product at both high and low temperatures, leading to co-crystallization.[1] An ideal solvent should dissolve the compound well at its boiling point and poorly at low temperatures.[1] |
| Rapid Cooling | Cooling the solution too quickly can trap impurities within the crystal lattice.[1] |
Problem 2: Product "Oils Out" Instead of Crystallizing
| Possible Cause | Recommended Solution(s) |
| Supersaturated Solution | The concentration of the solute is too high, causing it to come out of solution as a liquid (oil) rather than a solid. |
| Low Melting Point of the Compound | If the compound's melting point is lower than the boiling point of the solvent, it may "oil out" as the solution cools. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. If prepared via diazotization of 4-bromo-2-ethylaniline followed by a Sandmeyer-type reaction, potential impurities include:
-
Unreacted starting material: 4-bromo-2-ethylaniline.
-
Isomeric products: Other regioisomers of bromo-ethyl-iodobenzene if the starting materials were not pure.
-
Dehalogenated byproducts: 2-ethyl-iodobenzene or 4-bromo-2-ethylbenzene.
-
Phenolic byproducts: From the reaction of the diazonium salt with water.
-
Azo compounds: From side reactions of the diazonium salt.[3]
If prepared by direct iodination of 1-bromo-3-ethylbenzene, impurities could include:
-
Unreacted starting material: 1-bromo-3-ethylbenzene.
-
Isomeric products: Other regioisomers of bromo-ethyl-iodobenzene.[4]
-
Di-iodinated products. [4]
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for a non-polar compound like this compound on silica gel is a non-polar solvent system. Begin with 100% hexanes and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane. Monitor the separation using TLC to find the optimal solvent ratio.[1]
Q3: How can I effectively monitor the fractions from my column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method for analyzing fractions.[1] Spot each collected fraction on a TLC plate and elute with the same solvent system used for the column. The spots can be visualized under a UV lamp, as aromatic compounds are typically UV-active. Combine the fractions that contain only the pure product.[1]
Q4: Can I use distillation to purify this compound?
A4: Distillation can be an option for purifying liquids, particularly on a larger scale. However, it is only effective for separating compounds with significantly different boiling points. If the impurities are isomers with similar boiling points, distillation will not be an effective purification method.[1]
Q5: My purified product is slightly colored. How can I remove the color?
A5: A yellowish or brownish tint can sometimes be due to trace amounts of oxidized impurities or residual iodine. During the work-up of your reaction, washing the organic layer with a solution of sodium thiosulfate can help remove any unreacted iodine.[5] If the color persists after chromatography or recrystallization, you can try treating a solution of your compound with a small amount of activated charcoal before filtering and removing the solvent.[6]
Quantitative Data Presentation
Table 1: Comparison of Purification Methods for a Crude this compound Mixture
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Notes |
| Flash Column Chromatography | ~85% | >98% | 75-85% | Effective for removing a wide range of impurities. |
| Recrystallization (Ethanol/Water) | ~85% | >99% | 60-70% | Higher purity can be achieved, but yields may be lower. |
| Preparative HPLC | ~95% (after initial column) | >99.5% | 80-90% | For achieving very high purity, especially for separating close-eluting isomers. |
Table 2: Typical Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Solvent System(s) |
| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate (Gradient: 0% to 10% Ethyl Acetate) |
| Hexanes/Dichloromethane (Gradient: 0% to 20% Dichloromethane) | ||
| Recrystallization | N/A | Ethanol/Water |
| Methanol/Water | ||
| Hexanes |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Solvent System Selection: Determine the optimal eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes). Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Add a thin layer of sand on top of the silica.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[1]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[1]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the crystal yield.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting the purification of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Selective C-I Bond Activation
Welcome to the technical support center for catalyst selection in selective C-I bond activation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction not selective for the C-I bond over the C-Br bond?
A1: Lack of selectivity in cross-coupling reactions involving substrates with both iodo and bromo substituents is a common issue. The primary reason often lies in the reactivity of the catalyst system, which may be too high, leading to the activation of the stronger C-Br bond. Several factors can contribute to this:
-
Highly Reactive Catalyst: An overly active catalyst, often generated from bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds.[1]
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide enough energy to overcome the activation barrier for C-Br bond cleavage, even with a moderately selective catalyst.[2]
-
Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Less electron-rich and sterically hindered ligands can favor the more facile C-I bond activation.[1]
-
Excess Coupling Partner: Using a large excess of the coupling partner (e.g., boronic acid in Suzuki coupling) can drive the reaction towards di-substitution, reacting at both the C-I and C-Br sites.[1]
Q2: How can I improve the selectivity for C-I bond activation?
A2: To enhance selectivity for the C-I bond, a systematic optimization of reaction parameters is necessary. Consider the following strategies:
-
Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times. It is crucial to monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal endpoint.[1][2]
-
Catalyst and Ligand Screening: Test a range of palladium sources and phosphine ligands. Start with a less reactive catalyst system, for example, by comparing a highly active catalyst like Pd(t-Bu₃P)₂ with a more standard one such as Pd(PPh₃)₄.[1] For Suzuki couplings, ligands such as SPhos and XPhos are versatile, while for Buchwald-Hartwig aminations, specific biarylphosphine ligands are often required.[2][3]
-
Solvent Selection: The choice of solvent can significantly influence selectivity. For instance, in some Suzuki-Miyaura couplings of dihaloarenes, polar oxygen-containing solvents like THF can surprisingly lead to higher mono-arylation at the C-Br bond, while aromatic solvents may favor di-arylation.[4]
-
Base Selection: The nature and strength of the base can be critical. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Sonogashira couplings, an amine base like triethylamine (Et₃N) is typically used.[2]
-
Control of Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner to minimize double coupling.[1]
Q3: My reaction has stalled, or I am seeing low to no conversion. What are the possible causes?
A3: Low or no conversion in a selective C-I activation reaction can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst may have been deactivated by impurities, oxygen, or side reactions. Ensure all solvents and reagents are properly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Iodide Inhibition: In some reactions, particularly C-N couplings, the iodide byproduct generated during the reaction can act as a catalyst inhibitor.[3] Switching to a solvent system where the iodide salt is insoluble can mitigate this issue.[3] The addition of silver salts can also help by precipitating out the iodide.
-
Inefficient Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure that the conditions are suitable for its reduction to the active Pd(0) species.
-
Poor Solubility: One or more of the reaction components may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
Q4: Is it possible to selectively activate the C-Br bond in the presence of a C-I bond?
A4: While thermodynamically less favorable, achieving selectivity for the C-Br bond is possible under certain conditions, although it is a significant challenge. This typically requires a catalyst system that has a strong preference for the C-Br bond, potentially through specific ligand design that disfavors interaction with the C-I bond. However, the much higher reactivity of the C-I bond makes this a non-trivial undertaking. In most standard cross-coupling reactions, the C-I bond will react preferentially.
Troubleshooting Guides
Issue 1: Low Selectivity (Reaction at both C-I and C-Br sites)
| Possible Cause | Troubleshooting Step |
| Reaction conditions are too harsh. | To selectively target the C-I position, use milder conditions (e.g., lower temperature, weaker base). Harsh conditions can promote concurrent coupling at the C-Br position.[2] |
| The catalyst system is not selective enough. | Certain palladium catalysts and ligands offer better regioselectivity. Milder catalysts are less likely to activate the C-Br bond.[2] Consider screening different ligands. |
| Prolonged reaction time. | Extended reaction times, even under mild conditions, can lead to the slow reaction of the less reactive C-Br site. Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time.[2] |
| Excess of coupling partner. | Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your coupling partner to minimize the chance of a second coupling event. |
Issue 2: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. Use fresh, high-purity reagents. |
| Iodide Poisoning | In cases of suspected iodide inhibition, consider adding a silver salt (e.g., Ag₂O, AgNO₃) to precipitate the iodide. Alternatively, screen solvents to find one in which the iodide byproduct is insoluble. |
| Ineffective Base | The choice of base is critical and reaction-dependent. For Suzuki couplings, try screening K₂CO₃, K₃PO₄, and Cs₂CO₃. For Sonogashira reactions, an amine base like Et₃N or piperidine is standard.[2] Buchwald-Hartwig aminations often require strong, non-nucleophilic bases like NaOtBu.[2] |
| Poor Reagent Solubility | If reagents are not fully dissolved, consider a different solvent or a co-solvent system to improve solubility. |
Data Presentation
Table 1: Ligand Effects on the Selectivity of Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Ligand | Solvent | C4:C2 Product Ratio | Reference |
| SIPr | Benzene | 11:1 | [5] |
| IPr | Benzene | 6:1 | [5] |
| SIMes | Benzene | 1:1.2 | [5] |
| IMes | Benzene | 1:1.1 | [5] |
| SIMix | Benzene | 1:1.1 | [5] |
Conditions: (η³-1-tBu-indenyl)Pd(Ligand)(Cl), KF, THF, room temperature.[5]
Table 2: Solvent Effects on the Selectivity of Suzuki-Miyaura Coupling of 2,4-Dichloropyridine with IPr Ligand
| Solvent | C4:C2 Product Ratio | Reference |
| Toluene | 6:1 | [5] |
| Benzene | 6:1 | [5] |
| THF | 4:1 | [5] |
| DMF | 1:1 | [5] |
| Propylene Carbonate | 1:1.5 | [5] |
Conditions: (η³-1-tBu-indenyl)Pd(IPr)(Cl), KF, room temperature.[5]
Experimental Protocols
Detailed Protocol for Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol
This protocol provides a general procedure for the selective Sonogashira coupling at the C-I position of 4-bromo-3-iodophenol. Optimization may be required for different substrates.
Materials:
-
4-Bromo-3-iodophenol (1.0 eq.)
-
Terminal alkyne (1.1-1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine (TEA), 2.0-3.0 eq.)
-
Degassed solvent (e.g., THF, 5 mL per mmol of substrate)
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3-iodophenol, the solvent, and the amine base.
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
To the stirred solution, add the palladium catalyst and the copper(I) co-catalyst.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-3-(alkynyl)phenol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
optimizing temperature for Sonogashira coupling of 4-Bromo-2-ethyl-1-iodobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the Sonogashira coupling of 4-Bromo-2-ethyl-1-iodobenzene. The content is structured to address specific experimental challenges, particularly concerning temperature optimization for selective C-I bond functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity difference between the C-I and C-Br bonds in this compound in a Sonogashira coupling?
A1: In Sonogashira couplings, the reactivity of aryl halides follows the general trend: I > Br > Cl > F.[1] The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards the palladium catalyst than the carbon-bromine (C-Br) bond. This difference in reactivity allows for the selective coupling at the iodine-bearing position by carefully controlling the reaction temperature.[1]
Q2: What is the optimal temperature range for achieving selective Sonogashira coupling at the C-I bond of this compound?
A2: For selective coupling at the more reactive C-I bond, it is generally recommended to conduct the reaction at or slightly above room temperature.[2] Starting with room temperature and gradually increasing it to around 40-50°C if the reaction is sluggish is a common strategy. Higher temperatures (typically >70°C) are usually required to activate the less reactive C-Br bond.
Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A3: Alkyne homocoupling is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, you should:
-
Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
-
Consider copper-free conditions: Several copper-free Sonogashira protocols have been developed which can be effective, although they might require more active palladium catalysts or higher temperatures.
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
Q4: My reaction is not proceeding to completion, even at elevated temperatures. What are the potential causes and solutions?
A4: Low or no conversion can be due to several factors:
-
Catalyst deactivation: The palladium catalyst may have decomposed, often indicated by the formation of a black precipitate ("palladium black"). Ensure you are using high-purity, fresh reagents and solvents. The choice of phosphine ligand can also influence catalyst stability.
-
Inactive catalyst: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient.
-
Insufficiently reactive alkyne: Sterically hindered or electron-rich alkynes may require more forcing conditions.
-
Poor quality reagents: Ensure your solvent and amine base are anhydrous and of high purity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Coupled Product
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal Temperature | Start the reaction at room temperature and monitor for progress. If the reaction is slow, incrementally increase the temperature by 10°C at a time, up to 50°C. Avoid high temperatures to maintain selectivity. |
| Catalyst Inactivity or Decomposition | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure all reagents and solvents are of high purity and anhydrous. Consider using a more robust ligand for the palladium catalyst. |
| Inefficient Base | Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is anhydrous and used in sufficient excess (typically 2-3 equivalents). |
| Impure Starting Materials | Purify the this compound and the terminal alkyne before use to remove any potential catalyst poisons. |
Issue 2: Poor Selectivity (Formation of Di-coupled Product)
| Possible Cause | Troubleshooting Recommendation |
| Reaction Temperature is Too High | The primary reason for loss of selectivity is excessive heat, which promotes the coupling at the less reactive C-Br bond. Maintain the reaction temperature at or near room temperature. |
| Prolonged Reaction Time | Even at lower temperatures, extended reaction times can lead to the formation of the di-coupled product. Monitor the reaction closely and quench it once the starting material is consumed. |
| High Catalyst Loading | While sufficient catalyst is necessary, excessively high concentrations might contribute to over-reactivity. Use a catalyst loading in the range of 1-5 mol%. |
Data Presentation
The following tables provide representative data on the effect of temperature and catalyst on the yield of Sonogashira coupling reactions with substrates analogous to this compound.
Table 1: Effect of Temperature on the Yield of Mono-alkynylated Product
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-iodobenzene | 25 | 12 | 92 | Fictionalized Data |
| 2 | 1-Bromo-4-iodobenzene | 40 | 8 | 95 | Fictionalized Data |
| 3 | 1-Bromo-4-iodobenzene | 60 | 4 | 85 (with 10% di-coupled) | Fictionalized Data |
| 4 | 1-Bromo-4-iodobenzene | 80 | 2 | 60 (with 35% di-coupled) | Fictionalized Data |
Table 2: Comparison of Different Palladium Catalysts at Room Temperature
| Entry | Catalyst (mol%) | Ligand | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (2) | PPh₃ | 12 | 90 | Fictionalized Data |
| 2 | PdCl₂(PPh₃)₂ (2) | PPh₃ | 14 | 88 | Fictionalized Data |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | 10 | 94 | Fictionalized Data |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | 10 | 93 | Fictionalized Data |
Note: The data in these tables is illustrative and based on typical results for similar substrates. Actual yields may vary depending on the specific alkyne, reagents, and experimental conditions.
Experimental Protocols
General Procedure for Selective Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Anhydrous amine base (e.g., triethylamine, 3.0 equiv)
-
Anhydrous solvent (e.g., THF or toluene)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous solvent followed by the anhydrous amine base via syringe.
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is slow, the temperature can be gently increased to 40-50°C.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-2-ethyl-1-(alkynyl)benzene.
Visualizations
Caption: A typical experimental workflow for the selective Sonogashira coupling.
Caption: Logical relationship between temperature and product selectivity.
References
preventing dehalogenation of 4-Bromo-2-ethyl-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during cross-coupling reactions involving 4-Bromo-2-ethyl-1-iodobenzene. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for selective functionalization, but can also lead to undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions with this compound?
A1: Dehalogenation is an undesired side reaction where either the iodine or bromine atom on the benzene ring is replaced by a hydrogen atom. This leads to the formation of byproducts such as 4-bromo-2-ethylbenzene or 1-iodo-2-ethylbenzene, reducing the yield of the desired cross-coupled product and complicating purification.
Q2: Why is selective reaction at the iodine position preferred?
A2: The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with a palladium catalyst than the carbon-bromine (C-Br) bond.[1][2] This reactivity trend (C-I > C-Br > C-Cl) allows for chemoselective functionalization at the iodine position under carefully controlled reaction conditions.
Q3: What are the primary causes of dehalogenation?
A3: Dehalogenation, specifically hydrodehalogenation, is primarily caused by the presence of a hydride source in the reaction mixture. Common sources include:
-
Solvents: Alcohols and even N,N-Dimethylformamide (DMF) can act as hydride donors.
-
Bases: Amine bases and strong alkoxide bases can generate palladium-hydride species.[3]
-
Water: Although often necessary for Suzuki couplings, excessive water can be a proton source leading to dehalogenation.
-
Slow Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation side reaction can become more prominent.
Q4: How can I detect dehalogenation in my reaction mixture?
A4: Dehalogenation can be identified by analyzing the crude reaction mixture using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dehalogenated byproduct will typically appear as a new, less polar spot compared to the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will show peaks corresponding to the molecular weights of the dehalogenated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show new aromatic proton signals in place of the halogen-substituted position.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
If you are observing a high percentage of dehalogenated byproducts during a Suzuki-Miyaura coupling with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki Dehalogenation
Caption: A logical workflow for troubleshooting dehalogenation in Suzuki coupling reactions.
Quantitative Data: Influence of Reaction Parameters on Dehalogenation (Illustrative Examples)
The following tables summarize the impact of different reaction components on the yield of dehalogenated byproducts in Suzuki coupling reactions of similar aryl bromides.
Table 1: Effect of Ligand and Base on Dehalogenation
| Ligand | Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | NaOEt | 60 | 35 |
| dppf | Cs₂CO₃ | 88 | 10 |
| SPhos | K₃PO₄ | 92 | <8 |
| XPhos | K₂CO₃ | 95 | <5 |
| Note: These are illustrative values and actual results may vary.[1] |
Table 2: Effect of Solvent on Dehalogenation
| Solvent | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Ethanol | 65 | 30 |
| DMF | 78 | 20 |
| 1,4-Dioxane | 85 | 14 |
| Toluene | 93 | 6 |
| Note: Illustrative data based on general trends.[1] |
Detailed Experimental Protocol: Suzuki Coupling with Minimized Dehalogenation
This protocol is a general guideline for the selective Suzuki-Miyaura coupling at the iodo-position of a bromo-iodoarene, designed to minimize dehalogenation.
Reaction Setup Workflow
Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water (if required for the specific boronic acid)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent. If using an aqueous system, add the degassed water.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Dehalogenation and Homocoupling in Sonogashira Coupling
Sonogashira couplings can also be plagued by dehalogenation, as well as the homocoupling of the terminal alkyne (Glaser coupling).
Troubleshooting Workflow for Sonogashira Side Reactions
References
Technical Support Center: Synthesis of Unsymmetrical Biaryls
Welcome to the technical support center for the synthesis of unsymmetrical biaryls. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of unsymmetrical biaryls, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I observing low yield of my desired unsymmetrical biaryl product?
Answer:
Low yields in unsymmetrical biaryl synthesis are a common issue that can stem from several factors. The most prevalent cause is the competitive formation of symmetrical biaryls through homocoupling of the starting materials.[1] Other factors include suboptimal reaction conditions, catalyst deactivation, or issues with the starting materials.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Homocoupling Side Reactions | The structural similarity of the two aryl partners can lead to self-coupling instead of the desired cross-coupling.[1] To minimize this, consider using an excess of one of the aryl reagents or choose coupling partners with significantly different electronic properties or steric hindrance.[2] |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. In some cases, higher temperatures can selectively accelerate the desired unsymmetrical coupling reaction over homocoupling. Experiment with a temperature gradient to find the optimal condition. |
| Inefficient Catalyst/Ligand System | The choice of palladium catalyst and ligand is crucial, especially for challenging substrates like electron-rich or sterically hindered aryl halides.[3] If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system using specialized ligands such as Buchwald biaryl phosphine ligands.[3][4] |
| Incorrect Base or Solvent | The base and solvent system significantly influences reaction efficiency. The base not only facilitates the catalytic cycle but can also affect catalyst stability and substrate solubility. Trial different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Water, Dioxane, DMF).[5] Note that anhydrous couplings with K₃PO₄ may require a small amount of water to proceed efficiently.[3] |
| Poor Quality Starting Materials | Impurities in starting materials, such as aryl halides or organoboron reagents, can inhibit the catalyst. Ensure the purity of your reagents. For Suzuki couplings, consider the stability of the boronic acid, as they can degrade upon storage.[3] |
Question 2: My main impurity is the homocoupling product of one of my starting materials. How can I suppress this side reaction?
Answer:
The formation of homocoupling products is a primary challenge in unsymmetrical biaryl synthesis.[1] This occurs when two molecules of the same aryl partner react with each other.
Strategies to Minimize Homocoupling:
-
Electronic Differentiation: Employing one electron-rich and one electron-poor coupling partner can enhance the selectivity for cross-coupling. The electronic disparity can favor the desired reaction pathway over the two competing homocoupling reactions.
-
Steric Hindrance: Introducing sterically demanding groups on one of the coupling partners can disfavor its homocoupling.
-
Use of Additives: Certain additives can selectively inhibit homocoupling pathways.
-
Controlled Addition of Reagents: Slow addition of one of the coupling partners to the reaction mixture can maintain its low concentration, thereby disfavoring the second-order homocoupling reaction.
-
Choice of Coupling Partners: In palladium-catalyzed reactions involving two different aryl halides (e.g., Ullmann-type reactions), using an aryl iodide and an aryl bromide can lead to selective cross-coupling, as the aryl iodide undergoes oxidative addition more readily.[2] However, this often requires using an excess of the aryl bromide.[2]
Question 3: I am having difficulty purifying my unsymmetrical biaryl product from the reaction mixture. What are the best practices?
Answer:
Purification can be challenging due to the structural similarity of the desired product, remaining starting materials, and homocoupled byproducts. This often leads to low isolated yields.[6]
Purification Strategies:
| Method | Description & Best Practices |
| Recrystallization | This is an effective method if the desired product is a solid and has different solubility characteristics than the impurities.[7][8] A mixed solvent system (e.g., hexanes/methanol) can be effective.[7] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals. |
| Column Chromatography | Silica gel column chromatography is the most common method for separating complex mixtures. The choice of eluent is critical. Start with a non-polar solvent and gradually increase the polarity. A shallow gradient can improve separation between closely related compounds. |
| Workup Procedure | A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities before chromatographic purification. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, and then drying the organic layer.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing unsymmetrical biaryls?
A1: The Suzuki-Miyaura cross-coupling reaction is arguably the most widely used and versatile method.[7] Its popularity stems from its tolerance of a wide variety of functional groups, the use of mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron byproducts.[9]
Q2: How does the catalytic cycle for a typical palladium-catalyzed cross-coupling reaction work?
A2: Most palladium-catalyzed cross-coupling reactions, like the Suzuki, Stille, and Negishi reactions, proceed through a general catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[9]
-
Transmetalation: The organic group from the organometallic reagent (Ar'-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both aryl groups attached.[9]
-
Reductive Elimination: The two aryl groups on the palladium center are coupled to form the biaryl (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[9]
Q3: Can I synthesize unsymmetrical biaryls without pre-functionalizing the starting materials?
A3: Yes, this is an area of active research, primarily through methods involving direct C-H activation or oxidative cross-coupling.[1] This approach is highly desirable as it is more atom-economical. However, the major challenge lies in controlling the chemo- and regioselectivity to ensure that the correct C-H bonds react and to prevent homocoupling.[1][10]
Q4: What are the main drawbacks of using Stille or Negishi couplings compared to Suzuki coupling?
A4: While effective, Stille and Negishi couplings have drawbacks that have made the Suzuki reaction more popular in many applications.
-
Stille Coupling: Utilizes organotin (stannane) reagents. The primary concern is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove completely.[11]
-
Negishi Coupling: Employs organozinc reagents. These reagents are often highly reactive and sensitive to air and moisture, requiring stringent anhydrous and inert atmosphere techniques.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of unsymmetrical biaryls from selected literature reports. This data can be used as a starting point for reaction optimization.
Table 1: Palladium-Catalyzed Unsymmetrical Coupling of Various Aryl Iodides and Aryl Bromides
| Entry | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Time (h) | Product Yield (%) | Homocoupling of Ar-I (%) |
| 1 | Iodobenzene | 4-Bromobenzonitrile | 16 | 53 | 12 |
| 2 | 4-Iodotoluene | 4-Bromobenzonitrile | 24 | 45 | 10 |
| 3 | 4-Iodoanisole | 4-Bromobenzonitrile | 24 | 42 | 8 |
| 4 | Iodobenzene | 4-Bromonitrobenzene | 12 | 48 | 10 |
Reaction Conditions: Pd(OAc)₂, Diisopropylethylamine, p-xylene.
Table 2: Optimization of Flow Synthesis of a Biaryl Compound [12]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Yield (%) |
| 1 | 0.5 | 30 | 0.068 | 39.7 | 85 |
| 2 | 0.35 | 30 | 0.068 | 39.7 | 91 |
| 3 | 0.35 | 35 | 0.055 | 49.1 | 95 |
| 4 | 0.35 | 30 | 0.048 | 56.3 | 94 |
Reaction: Oxidative coupling using an organocatalyst in a flow system.
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical Biaryl via Suzuki Cross-Coupling
This protocol is a representative example for the palladium-catalyzed Suzuki coupling of an aryl bromide with an aryl boronic acid.[7]
Materials:
-
Unknown Aryl Bromide (1.0 mmol)
-
Unknown Aryl Boronic Acid (1.1 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, aryl boronic acid, Pd(OAc)₂, and K₂CO₃.
-
Solvent Addition: Add toluene and water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction to room temperature. Add 7 mL of water and stir the mixture open to the air for 5 minutes. The mixture may darken.[7]
-
Dilute the reaction with 10 mL of ethyl acetate and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer again with 10 mL of ethyl acetate.
-
Combine the organic extracts and wash them sequentially with 10 mL of 5% sodium carbonate solution and 10 mL of brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of hexanes and methanol is often effective.[7]
-
Suspend the crude solid in a minimal amount of boiling hexanes and add hot methanol dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolate the crystals by vacuum filtration, wash with cold hexanes, and dry to afford the purified unsymmetrical biaryl.[7]
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in biaryl synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jmcct.com [jmcct.com]
- 10. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Bromo-Iodo Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of bromo-iodo compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stationary phase for purifying bromo-iodo compounds?
A1: Silica gel is the most common and generally suitable stationary phase for the purification of bromo-iodo compounds.[1] However, these compounds can sometimes be sensitive to the acidic nature of silica gel, leading to degradation. If you observe streaking on your TLC plate or suspect decomposition, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[1][2]
Q2: How do I choose the right solvent system (mobile phase)?
A2: The selection of the eluent is critical for a successful separation. For relatively non-polar bromo-iodo compounds, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[3] The ideal solvent system should provide a retention factor (Rf) value for your target compound in the range of 0.2-0.4 on a TLC plate to ensure good separation on the column.[4][5]
Q3: My bromo-iodo compound is unstable on silica gel. What can I do?
A3: Decomposition on silica gel is a common issue with acid-sensitive compounds, including some halogenated molecules.[2] To mitigate this, you can deactivate the silica gel. This is typically done by pre-treating the silica with a solvent system containing a small amount of a base, such as 0.1-1% triethylamine.[2][6] Alternatively, using a less acidic stationary phase like neutral alumina can be an effective solution.[2]
Q4: What are common impurities I might encounter when purifying bromo-iodo compounds?
A4: Common impurities can include unreacted starting materials, byproducts from the halogenation reaction (e.g., di-iodinated or di-brominated species), and positional isomers.[2] If the synthesis involved a Sandmeyer reaction, residual copper salts might also be present and can often be removed with an aqueous wash during the workup.
Q5: My purified compound is discolored (e.g., yellow or brown). How can I fix this?
A5: Discoloration in the purified fractions is often due to the presence of residual iodine. During the work-up phase before chromatography, washing the organic layer with a solution of a reducing agent like sodium thiosulfate can help quench any unreacted iodine.[2] Halogenated pyridines, in particular, can also be sensitive to light, so storing the purified product in a dark, cool place is recommended.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of bromo-iodo compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate Solvent System: The eluent polarity may be too high or too low.[2]- Column Overloading: Too much crude material was loaded onto the column. | - Optimize Solvent System: Use TLC to find a solvent system that gives your target compound an Rf of 0.2-0.4.[4]- Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[6]- Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones. |
| Compound Not Eluting | - Solvent Polarity Too Low: The eluent is not polar enough to move the compound down the column.- Decomposition on Column: The compound may have degraded on the stationary phase.[7] | - Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your eluent mixture.[7]- Check for Decomposition: Run a 2D TLC to check for stability on silica. If it's unstable, use deactivated silica or alumina.[7] |
| Co-elution of Impurities | - Similar Polarity of Compounds: The impurity and the desired product have very similar polarities.- Poor Column Packing: The column was not packed uniformly, leading to channeling. | - Fine-tune Solvent System: Try a different solvent mixture. For aromatic compounds, solvents like toluene can sometimes improve separation due to π-π stacking interactions.- Use a Longer Column: A longer stationary phase bed can improve the separation of closely eluting compounds.[2]- Repack the Column: Ensure the silica gel is packed evenly without any air bubbles or cracks. |
| Low Yield | - Decomposition on Column: As mentioned, acid-sensitive compounds can degrade on silica.- Compound Streaking/Tailing: The compound is slowly eluting over many fractions, making it difficult to collect in a pure form. | - Deactivate Silica Gel: Use silica treated with triethylamine.[6]- Increase Elution Speed: For tailing compounds, you can sometimes increase the polarity of the eluent once the main spot starts to elute to push it off the column faster.[7] |
| Product Crystallizes on the Column | - Poor Solubility: The compound is not very soluble in the eluting solvent. | - Change Solvent System: Select a solvent system where your compound has better solubility.- Run the Column at a Slightly Elevated Temperature: This is an advanced technique and should be done with caution. |
Experimental Protocols
Detailed Protocol: Flash Column Chromatography of 2-Bromo-4-iodopyridine
This protocol provides a detailed methodology for the purification of 2-bromo-4-iodopyridine, a representative bromo-iodo compound.
1. Preparation of the Eluent:
-
Based on TLC analysis, prepare a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes. For this example, prepare a stock solution of 10% ethyl acetate in hexanes.
2. Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1-2 cm) on top of the cotton plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). The amount of silica should be 30-100 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude 2-bromo-4-iodopyridine in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[3] Carefully add the solution to the top of the column using a pipette. Allow the solvent to absorb into the silica until the liquid level is at the top of the sand.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin the elution (flash chromatography). A flow rate of about 2 inches per minute is ideal.[3]
-
Begin collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient, start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate).[2]
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-bromo-4-iodopyridine.
Visualizations
Experimental Workflow for Column Chromatography
Caption: A typical experimental workflow for purifying a bromo-iodo compound using column chromatography.
Troubleshooting Logic for Poor Separation
Caption: A logical flowchart for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Palladium Catalyst Removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for removing residual palladium catalysts from reaction mixtures. Below you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you select and optimize the most effective purification strategy for your specific needs.
Troubleshooting Guides
This section addresses common problems encountered during palladium catalyst removal and offers step-by-step solutions.
Issue 1: Incomplete Removal of Palladium with Filtration
-
Symptoms:
-
The filtrate remains black, grey, or has a brownish/orange tint.[1]
-
Analysis of the product (e.g., by ICP-MS) reveals high levels of residual palladium.
-
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Fine Palladium Particles Passing Through Filter | 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is well-packed and is 1-2 cm thick. Pre-wetting the Celite® pad with the solvent can enhance its effectiveness.[1] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a new, finer filter.[1] |
| Soluble Palladium Species Present | 1. Change Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, consider using scavengers, precipitation, or chromatography.[1] 2. Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent before filtration.[1] |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to aggregate colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[1] |
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers may be better suited for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some are designed for aqueous media, while others are for organic solvents.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[1] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Incrementally increase the quantity of scavenger used. 2. Extend Reaction Time: Allow for longer contact time between the scavenger and the reaction mixture.[1] 3. Optimize Temperature: Gently heating the mixture (e.g., to 40-60 °C) can sometimes improve scavenging efficiency, but should be done cautiously to avoid product degradation.[1] |
Issue 3: Significant Product Loss After Scavenging
-
Symptoms: Low yield of the final product after the scavenging step.
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Product Binding to the Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product. Test a different type of scavenger.[1] |
| Non-selective Adsorption | This is a known issue with materials like activated carbon, which can adsorb the desired product along with the palladium.[2] Consider switching to a more selective silica or polymer-based scavenger. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C), often using a filter aid like Celite®.[1]
-
Scavenging: Using solid-supported agents (scavengers) that selectively bind to palladium, which is then removed by filtration. Common scavengers have thiol, amine, or phosphine functional groups.
-
Adsorption: Using materials like activated carbon to adsorb the palladium from the solution.[1]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[3]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[3]
Q2: How do I choose the best palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Nature of the Palladium Catalyst: Heterogeneous (e.g., Pd/C) or homogeneous (soluble).
-
Nature of Your Product: Consider its stability, polarity, and solubility.
-
Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]
-
Required Purity Level: For pharmaceutical applications with strict limits on residual metals, a combination of methods (e.g., filtration followed by scavenging) may be necessary.[1]
Q3: What is Celite® and how does it aid in palladium removal?
A3: Celite® is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid. It works by forming a porous cake on the filter medium, which traps fine particles like finely divided palladium catalyst that might otherwise pass through the filter paper.[1][3]
Q4: Can I reuse the palladium catalyst after removal?
A4: Heterogeneous catalysts like Pd/C can often be recovered by filtration, washed, and reused, although their activity may decrease over time. Homogeneous catalysts are more challenging to reuse directly after recovery. However, the palladium from scavengers or precipitates can be sent for refining to recover the precious metal.
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize the efficiency of different palladium removal methods.
Table 1: Efficiency of Various Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Thiol-functionalized Silica | 1300 | 2 | >99.8 | [4] |
| MP-TMT (Macroporous Polystyrene Trimercaptotriazine) | 330 | 7 | 97.9 | [2] |
| Polychelated Resin (PCR-B2) | 328 | 4 | 98.8 | [2] |
| Thiol-modified dual-pore silica beads | 50 | <1 | >98 | [5] |
| Mixture of Si-Thiol and Si-Thiourea | 2400 | 10 | 99.6 | [6] |
Table 2: Performance of Activated Carbon in Palladium Removal
| Treatment Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Darco KB-B (0.2 wt) in THF, 45°C, 18h | 300 | <1 | >99.7 | [2] |
| Charcoal cartridge and filtration | 80-100 | <10 | >87.5 | [2] |
| Nuchar AquaGuard (0.7 wt) and 1,2-ethanedithiol (0.35 wt) | 9100 | <273 | >97 | [2] |
| Commercial Activated Carbon | - | - | >98 | [7] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, substrate, and solvent system.
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) by Filtration through Celite®
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite® (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the Celite® pad with the solvent used in the reaction mixture.
-
-
Filter the Reaction Mixture:
-
Wash the Celite® Pad:
-
Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1]
-
-
Collect the Filtrate:
-
The collected filtrate contains the product, now free of the heterogeneous palladium catalyst.[1]
-
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the palladium oxidation state (Pd(0) or Pd(II)), the solvent system, and the nature of your product.[1] Thiol-based scavengers are a common choice.
-
-
Add the Scavenger to the Reaction Mixture:
-
Add the recommended amount of scavenger (often specified by the manufacturer in wt% or equivalents) to the reaction mixture.[1]
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours. The optimal time and temperature should be determined experimentally.[8]
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite® is usually sufficient.[1]
-
-
Wash and Collect:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates, which now contain the purified product.[1]
-
Protocol 3: Palladium Removal Using Activated Carbon
-
Dissolve the Crude Product:
-
Dissolve the crude product containing residual palladium in a suitable solvent (e.g., Toluene, THF).[8]
-
-
Add Activated Carbon:
-
Add activated carbon (typically 5-10 wt% relative to the product) to the solution.
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature for 1-2 hours.
-
-
Filter the Mixture:
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
-
Wash and Concentrate:
-
Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate to obtain the purified product.[8]
-
-
Analysis:
-
Analyze the purified product for residual palladium content.
-
Visualizations
The following diagrams illustrate the decision-making process and workflows for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
Technical Support Center: 4-Bromo-2-ethyl-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the handling, storage, and use of 4-Bromo-2-ethyl-1-iodobenzene in experimental settings.
Stability and Storage
Proper storage and handling of this compound are crucial to ensure its integrity and obtain reliable experimental results. This compound is known to be light-sensitive.[1]
Key Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2] | Minimizes potential thermal degradation. |
| Light | Protect from direct sunlight and store in the dark.[2][3] | Prevents photodegradation. The C-I bond is particularly susceptible to light-induced cleavage. |
| Atmosphere | Store in a well-ventilated place under an inert atmosphere (e.g., argon or nitrogen) if possible.[4] | Prevents reaction with atmospheric moisture and oxygen, which can affect reactivity, especially in moisture-sensitive reactions like Grignard reagent formation. |
| Container | Keep the container tightly sealed.[5] | Prevents evaporation and contamination. |
| Stabilizer | Some commercial sources supply this compound stabilized with copper. | Copper acts as a stabilizer, likely by quenching radical species that could initiate decomposition. |
Observed Signs of Decomposition: Discoloration (developing a yellow or brown tint) can indicate degradation. The presence of new peaks in analytical tests like GC-MS would also signify the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. Can I still use it?
A: A change in color from colorless to yellow or brown suggests potential degradation. While it might still be usable for some applications, the purity is compromised. It is recommended to purify the material (e.g., by column chromatography) before use in sensitive reactions like palladium-catalyzed cross-couplings to avoid unpredictable results and lower yields.
Q2: I am planning a sequential cross-coupling reaction. Which halogen should I react first?
A: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[6] This is due to the lower bond dissociation energy of the C-I bond. Therefore, you should perform the first coupling reaction at the iodine-substituted position under milder conditions (e.g., lower temperature, less active catalyst). The bromine-substituted position can then be reacted under more forcing conditions.
Q3: What are the common impurities I should be aware of in this reagent?
A: Common impurities can include starting materials from its synthesis, positional isomers, and degradation products. If synthesized via a Sandmeyer reaction, residual copper salts may be present.[7] Degradation can lead to the formation of dehalogenated (bromo-ethyl-benzene or iodo-ethyl-benzene) or homocoupled products.
Troubleshooting Guides
Sequential Suzuki-Miyaura Coupling
This guide addresses common issues encountered during the sequential functionalization of this compound, first at the iodo-position and then at the bromo-position.
Problem 1: Low or no conversion at the iodo-position.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst or a more stable pre-catalyst. - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[8] |
| Inappropriate Ligand | - For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote oxidative addition. |
| Ineffective Base/Solvent | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The solubility and strength of the base are critical. - A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) often improves base solubility and reaction rate.[8] |
| Poor Reagent Quality | - Use fresh or recently purified boronic acid, as they can dehydrate to form unreactive boroxines over time.[8] |
Problem 2: Non-selective reaction at both halogen positions.
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | - Lower the reaction temperature. The C-I bond can often be selectively coupled at or slightly above room temperature. - Reduce the reaction time and monitor the reaction closely by TLC or GC-MS to stop it once the mono-coupled product is formed. |
| Overly Active Catalyst System | - Use a less reactive palladium catalyst/ligand system for the first coupling step. |
Problem 3: Formation of side products (homocoupling, dehalogenation).
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | - Reduce the catalyst loading. - Ensure the reaction is thoroughly degassed to remove oxygen.[9] |
| Hydrodehalogenation | - Use high-purity, anhydrous, and degassed solvents. The presence of water or other protic sources can lead to the replacement of the halogen with hydrogen. |
Grignard Reagent Formation
This guide addresses common issues when preparing a Grignard reagent from this compound. Due to the higher reactivity of the C-I bond, Grignard formation is expected to occur at this position.
Problem 1: The Grignard reaction does not initiate.
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | - Use fresh magnesium turnings. - Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10][11] The disappearance of the iodine color or bubbling from the 1,2-dibromoethane indicates activation. - Mechanically crush the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh surface.[12] |
| Presence of Moisture | - Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas. - Use anhydrous ether (diethyl ether or THF) as the solvent. |
| Impure Starting Material | - Ensure the this compound is pure and dry. |
Problem 2: Low yield of the Grignard reagent (indicated by subsequent reactions).
| Possible Cause | Troubleshooting Steps |
| Wurtz Coupling Side Reaction | - Add the this compound solution slowly to the magnesium turnings to control the exothermic reaction and minimize the formation of homocoupled byproducts. |
| Reaction with Solvent | - While THF is a good solvent for Grignard formation, prolonged reaction times at reflux can lead to solvent-derived side products. Use the Grignard reagent as soon as it is formed. |
Experimental Protocols & Workflows
Sequential Suzuki-Miyaura Coupling Workflow
Grignard Reaction Troubleshooting Logic
References
- 1. fishersci.es [fishersci.es]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Striking effects of halogen substituents on the glass-forming properties, glass-transition temperatures and stabilities of the glassy state of a new family of amorphous molecular materials, 1,3,5-tris(4-halogenophenylphenylamino) benzenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. This compound, 97%, stab. with copper, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-ethyl-1-iodobenzene and 1,4-dibromobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Bromo-2-ethyl-1-iodobenzene and 1,4-dibromobenzene in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The comparison is supported by established principles of chemical reactivity and representative experimental protocols.
Executive Summary
This compound offers significant advantages in terms of reactivity and selectivity over 1,4-dibromobenzene in sequential cross-coupling strategies. The pronounced difference in the carbon-halogen bond dissociation energies (C-I < C-Br) in this compound allows for predictable and selective functionalization, first at the iodo-substituted position, followed by reaction at the bromo-substituted position. In contrast, the two identical C-Br bonds in 1,4-dibromobenzene often lead to challenges in achieving selective mono-functionalization, frequently resulting in mixtures of starting material, mono-substituted, and di-substituted products. This makes this compound a superior substrate for the controlled, stepwise synthesis of complex, unsymmetrically substituted aromatic compounds.
Theoretical Reactivity Comparison
The difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of selective cross-coupling chemistry. The C-I bond is longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy. This makes the C-I bond more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is directly correlated with the carbon-halogen bond dissociation energies.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~213-220 | Highest |
| C-Br | ~285-339 | Intermediate |
This inherent difference in reactivity allows for chemoselective cross-coupling reactions on molecules containing both iodine and bromine substituents, such as this compound. The reaction can be directed to occur exclusively at the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction.
Reactivity in Key Cross-Coupling Reactions
The enhanced reactivity of the C-I bond in this compound translates to more efficient and selective reactions in several widely used palladium-catalyzed cross-coupling reactions.
Table 2: Comparative Reactivity in Suzuki, Sonogashira, and Buchwald-Hartwig Amination Reactions
| Feature | This compound | 1,4-dibromobenzene |
| Suzuki Coupling | Highly selective mono-coupling at the C-I bond is readily achievable under mild conditions. Sequential di-coupling is straightforward. | Mono-coupling is challenging to control and often results in a mixture of products. Di-coupling requires more forcing conditions. |
| Sonogashira Coupling | Chemoselective coupling at the C-I bond proceeds with high yield, often at room temperature. | Mono-coupling is less selective. Di-coupling is common, and achieving high yields of the mono-alkynylated product can be difficult. |
| Buchwald-Hartwig Amination | Selective amination at the C-I position is expected. Subsequent amination at the C-Br position would require harsher conditions. | Mono-amination is possible but can be accompanied by di-amination. Selective mono-amination often requires careful optimization of reaction conditions. |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for similar bromo-iodo arenes.
-
Reactants: this compound (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent: Toluene/Ethanol/Water (4:1:1 mixture).
-
Procedure: To a solution of this compound and the arylboronic acid in the solvent system, add the palladium catalyst and base. The reaction mixture is degassed and heated to 80 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.
-
Expected Outcome: High yield of the mono-arylated product at the iodo position.
Protocol 2: Suzuki-Miyaura Coupling of 1,4-dibromobenzene
-
Reactants: 1,4-dibromobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (10:1 mixture).
-
Procedure: In a reaction vessel, combine 1,4-dibromobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Add the solvent, degas the mixture, and heat to 100 °C. Monitor the reaction for the formation of both mono- and di-substituted products.
-
Expected Outcome: A mixture of 4-bromobiphenyl and 1,4-diphenylbenzene is often obtained. Achieving high selectivity for the mono-substituted product is challenging.
Sonogashira Coupling
Protocol 3: Chemoselective Sonogashira Coupling of this compound
This protocol is based on the high chemoselectivity observed with 1-bromo-4-iodobenzene.
-
Reactants: this compound (1.0 equiv), terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.02 equiv), CuI (0.04 equiv), and triethylamine (TEA) or diisopropylamine (DIPA).
-
Solvent: THF or DMF.
-
Procedure: To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium and copper catalysts, followed by the base. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then quenched with aqueous ammonium chloride, extracted with an organic solvent, and purified by column chromatography.
-
Expected Yield: High yields (often >90%) of the mono-alkynylated product are typically achieved due to the high chemoselectivity.
Protocol 4: Sonogashira Coupling of 1,4-dibromobenzene
-
Reactants: 1,4-dibromobenzene (1.0 equiv), phenylacetylene (2.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv), and triethylamine.
-
Solvent: Toluene.
-
Procedure: A mixture of 1,4-dibromobenzene, phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, and triethylamine in toluene is heated to 70 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS.
-
Expected Outcome: The di-substituted product, 1,4-bis(phenylethynyl)benzene, is the major product.
Buchwald-Hartwig Amination
Protocol 5: Selective Buchwald-Hartwig Amination of this compound
-
Reactants: this compound (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Solvent: Toluene.
-
Procedure: To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu. Add the amine followed by anhydrous toluene. Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Expected Outcome: Selective amination at the C-I position.
Protocol 6: Buchwald-Hartwig Amination of 1,4-dibromobenzene
-
Reactants: 1,4-dibromobenzene (1.0 equiv), morpholine (2.2 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent: 1,4-Dioxane.
-
Procedure: To a reaction vial, add 1,4-dibromobenzene, Pd(OAc)₂, RuPhos, and K₃PO₄. Add morpholine followed by anhydrous 1,4-dioxane. Heat the reaction mixture to 100 °C with stirring.
-
Expected Outcome: The di-aminated product is expected to be the major product under these conditions.
Visualizing Reaction Pathways and Workflows
A Researcher's Guide to Alternative Reagents for Sequential Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic construction of complex organic molecules is paramount. Sequential cross-coupling reactions, often performed in a one-pot fashion, have emerged as a powerful strategy, enhancing efficiency by minimizing purification steps, saving time, and reducing waste. The success of these sequences hinges on the careful selection of reagents that allow for controlled, orthogonal reactivity. This guide provides an objective comparison of alternative reagents for palladium-catalyzed sequential cross-coupling reactions, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
Controlling the Sequence: A Comparison of Orthogonal Reagents
The key to a successful sequential cross-coupling is the ability to trigger distinct reaction events in a controlled order. This is typically achieved by exploiting the differential reactivity of leaving groups or by employing organometallic reagents with varying reactivity profiles.
Alternative Leaving Groups for Chemoselective Coupling
The most common strategy for sequential coupling involves starting with a substrate bearing multiple, distinct leaving groups. The inherent reactivity difference in the oxidative addition step to the palladium catalyst dictates the reaction sequence. The generally accepted order of reactivity is: -I > -OTf > -Br >> -Cl .[1] By selecting a di- or poly-halogenated substrate, chemists can selectively address one position before modifying the conditions to react the second, less reactive site.
Table 1: Performance Comparison of Leaving Groups in Sequential Couplings
| Leaving Group 1 | Leaving Group 2 | Typical 1st Coupling | Typical 2nd Coupling | Selectivity | Reference Example |
| Iodo (-I) | Bromo (-Br) | Suzuki, Sonogashira | Suzuki, Heck, Buchwald-Hartwig | High | Synthesis of biaryls and enynes[1] |
| Bromo (-Br) | Chloro (-Cl) | Suzuki, Heck | Suzuki (with specialized ligands) | Good to High | Ligand-controlled synthesis of polychlorinated aromatics[2] |
| Triflate (-OTf) | Bromo (-Br) | Sonogashira | Suzuki | High | Synthesis of diaryl sulfones[3] |
| Iodo (-I) | Chloro (-Cl) | Suzuki, Sonogashira | Suzuki, Buchwald-Hartwig | Very High | Synthesis of trisubstituted heterocycles[4] |
Alternative Boron Reagents in Sequential Suzuki-Miyaura Reactions
While boronic acids are the workhorses of Suzuki-Miyaura coupling, their stability can be a concern. Boronate esters, such as pinacol esters, offer enhanced stability, making them easier to handle, purify, and store.[5] This stability, however, often comes at the cost of reduced reaction rates. The choice of boron reagent can be critical in sequential reactions where precise control over reactivity is needed. Recent studies have shown that the boronate ester can participate directly in transmetalation without prior hydrolysis to the boronic acid.[6]
Table 2: Quantitative Comparison of Boronic Acids vs. Boronate Esters
| Boron Reagent | Key Advantage | Key Disadvantage | Relative Rate of Transmetalation (vs. Boronic Acid) | Typical Application | Reference |
| Boronic Acid | High reactivity, fast reaction times | Lower stability, prone to decomposition | 1.00 | General purpose Suzuki-Miyaura couplings | [5][7] |
| Pinacol Boronate Ester | High stability, easy to handle/purify | Slower reaction rates | ~0.05x | Multi-step synthesis, high-throughput screening | [5][6] |
| Neopentyl Glycol Boronate Ester | High stability | Very slow reaction rates | ~0.002x | Used when very low reactivity is required | [6] |
| Catechol Boronate Ester | More reactive than alkyl boronate esters | More sensitive than pinacol esters | ~0.87x | When higher reactivity than pinacol esters is needed | [6] |
| Potassium Trifluoroborate Salts | High stability, crystalline solids | Requires fluoride source for activation | Varies | Alternative to boronic acids, especially for challenging substrates | [7] |
| MIDA Boronate Ester | Exceptionally stable, allows for slow release | Requires deprotection step | N/A (Deprotection-controlled) | Iterative cross-coupling for complex molecule synthesis | [2] |
Experimental Protocols for Key Sequential Reactions
Detailed and reproducible methodologies are crucial for success. Below are representative protocols for common sequential cross-coupling reactions.
Protocol 1: One-Pot, Two-Step Sequential Alkyl- and Aryl-Suzuki-Miyaura Coupling
This procedure demonstrates the selective coupling of a dichlorinated aromatic, first with an alkylboronic ester and subsequently with an arylboronic acid.[2]
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Alkyl Pinacol Boronic Ester (e.g., Heptyl Pinacol Boronic Ester, 1.5 equiv)
-
Arylboronic Acid (e.g., Phenylboronic Acid, 2.0 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
FcPPh₂ (1-diphenylphosphinoferrocene) (6 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv for step 1, add more if needed for step 2)
-
Degassed Solvent (1,4-Dioxane/H₂O, 2:1 mixture)
Procedure:
-
Step 1 (Alkyl Coupling): To a dry reaction flask under an argon atmosphere, add 2,6-dichloropyridine, the alkyl pinacol boronic ester, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 18-20 hours. Monitor the formation of the mono-alkylated intermediate (2-chloro-6-alkylpyridine) by TLC or GC-MS.
-
Step 2 (Aryl Coupling): After cooling the mixture, add the arylboronic acid directly to the reaction vessel. Additional base (K₃PO₄) and catalyst/ligand may be added if the first step was sluggish.
-
Purge the flask with argon again, seal, and heat to 100 °C for another 18-20 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkyl-6-arylpyridine.
Protocol 2: Sequentially Palladium-Catalyzed Suzuki Coupling and Buchwald-Hartwig Amination
This one-pot, three-component synthesis allows for the C,N-diarylation of heterocyclic scaffolds without the need for additional catalyst loading after the first step.
Materials:
-
3-Bromo-9H-carbazole (1.0 equiv)
-
(4-Methoxyphenyl)boronic acid (1.0 equiv)
-
1-Bromo-4-methoxybenzene (1.1 equiv)
-
Pd(dba)₂ (5 mol%)
-
Tri-tert-butylphosphane tetrafluoroborate (5 mol%)
-
Cesium Fluoride (CsF) (3.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.15 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Step 1 (Suzuki Coupling): Under an argon atmosphere, charge a Schlenk tube with 3-bromo-9H-carbazole, (4-methoxyphenyl)boronic acid, Pd(dba)₂, tri-tert-butylphosphane tetrafluoroborate, and cesium fluoride.
-
Add dry 1,4-dioxane. Purge the mixture with argon for 5 minutes.
-
Stir the reaction mixture at 120 °C (oil bath temperature) for 4 hours.
-
Step 2 (Buchwald-Hartwig Amination): Cool the reaction mixture to room temperature.
-
To the same vessel, add 1-bromo-4-methoxybenzene and sodium tert-butoxide.
-
Purge the reaction mixture with argon for another 5 minutes, then stir at 120 °C for 20 hours.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel to yield the C,N-diarylated carbazole product.
Visualizing Sequential Reaction Workflows
Graphviz diagrams are used below to illustrate the logical flow of reagents and conditions in sequential cross-coupling reactions.
Caption: Workflow for a one-pot sequential alkyl- and aryl-Suzuki coupling.
Caption: Workflow for sequential Suzuki and Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-2-ethyl-1-iodobenzene Derivatives
This guide provides a comparative overview of mass spectrometry techniques for the analysis of 4-Bromo-2-ethyl-1-iodobenzene and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the identification and characterization of halogenated aromatic compounds. The information presented herein is based on established principles of mass spectrometry and data from related compounds, offering a predictive framework in the absence of specific experimental data for the title compound.
Introduction to Mass Spectrometry of Halogenated Aromatic Compounds
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For halogenated aromatic compounds like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are commonly employed.[1] The presence of bromine and iodine atoms results in characteristic isotopic patterns and fragmentation pathways that are crucial for structural elucidation.[2][3]
The molecular formula for this compound is C8H8BrI, with a molecular weight of approximately 310.96 g/mol .[4] Due to the presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and iodine (monoisotopic at 127I), the molecular ion peak in a mass spectrum will exhibit a distinct isotopic pattern.[3]
Comparison of Ionization Techniques
The choice of ionization technique significantly impacts the resulting mass spectrum. Electron Ionization (EI) and Chemical Ionization (CI) are two common methods for analyzing halogenated benzenes.
| Ionization Technique | Principle | Advantages for Halogenated Aromatics | Disadvantages |
| Electron Ionization (EI) | Molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[5] | Provides detailed structural information through characteristic fragmentation patterns. Large libraries of EI spectra are available for comparison.[1] | The molecular ion peak may be weak or absent for some compounds due to extensive fragmentation. |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, ammonia) is ionized, which in turn ionizes the analyte molecules through proton transfer or adduction. This is a softer ionization technique.[1][6] | Produces a more abundant molecular ion or pseudo-molecular ion (e.g., [M+H]+), which helps in determining the molecular weight.[6] Fragmentation is less extensive. | Provides less structural information from fragmentation compared to EI. The choice of reagent gas can influence the spectrum. |
Predicted Fragmentation Patterns
Under Electron Ionization (EI), this compound is expected to undergo several key fragmentation pathways. The stability of the aromatic ring often leads to prominent peaks corresponding to the intact ring or fragments where substituents have been cleaved.
Key Predicted Fragmentation Steps:
-
Loss of Iodine: The C-I bond is the weakest and is expected to cleave readily, leading to the loss of an iodine radical (I•, 127 Da). This would result in a significant fragment ion.
-
Loss of Bromine: Cleavage of the C-Br bond will lead to the loss of a bromine radical (Br•, 79 or 81 Da).
-
Loss of Ethyl Group: The ethyl group can be lost as an ethyl radical (•CH2CH3, 29 Da) or through benzylic cleavage of a methyl radical (•CH3, 15 Da) from the ethyl group.
-
Formation of Phenyl Cations: Subsequent fragmentation of the benzene ring itself can occur, although this is less common for stable aromatic systems.[7]
The following table summarizes the predicted major fragments for this compound (MW ≈ 311 for 79Br).
| m/z (mass-to-charge) | Predicted Fragment Ion | Neutral Loss | Notes |
| 310/312 | [C8H8BrI]+• | - | Molecular ion peak, showing the characteristic M/M+2 pattern for one bromine atom. |
| 183/185 | [C8H8Br]+ | I• (127) | Loss of the iodine radical. Expected to be a major fragment. |
| 281/283 | [C7H5BrI]+• | •CH3 (15) | Loss of a methyl radical from the ethyl group (benzylic cleavage). |
| 231 | [C8H8I]+ | Br• (79/81) | Loss of the bromine radical. |
| 155 | [C6H4Br]+ | C2H4 + I• | Complex rearrangement and fragmentation. |
| 104 | [C8H8]+• | Br• + I• | Loss of both halogen radicals. |
| 77 | [C6H5]+ | - | Phenyl cation, a common fragment in the mass spectra of benzene derivatives. |
Experimental Protocols
A generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Dissolve 1-5 mg of the this compound derivative in 1 mL of a high-purity volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.
-
If necessary, include an internal standard for quantitative analysis.
2. Gas Chromatography (GC) Method:
-
GC System: Agilent 6890 or similar.
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 10:1 to 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5-10 minutes.
-
3. Mass Spectrometry (MS) Method:
-
MS System: Agilent 5973N or similar mass selective detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, paying close attention to the molecular ion and the characteristic isotopic patterns of bromine.
-
Compare the obtained fragmentation pattern with the predicted patterns and with spectral libraries (e.g., NIST, Wiley).
Visualizations
The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.
References
- 1. agilent.com [agilent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. 4-Bromo-2-etil-1-yodobenceno, 97 %, estab. con cobre, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 5. rroij.com [rroij.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
cost-benefit analysis of using 4-Bromo-2-ethyl-1-iodobenzene in synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to achieving efficient, cost-effective, and scalable synthetic routes. Among the vast arsenal of chemical intermediates, dihalogenated aromatic compounds offer unique advantages for constructing complex molecular architectures through sequential cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Bromo-2-ethyl-1-iodobenzene in organic synthesis, comparing its performance and economic viability against relevant alternatives.
The primary utility of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond due to its lower bond dissociation energy. This inherent difference allows for chemoselective functionalization, enabling the stepwise introduction of different molecular fragments onto the benzene ring with high precision. This approach can streamline complex syntheses by avoiding the need for intricate protecting group strategies.
Comparative Analysis of Dihalogenated Benzenes
The decision to employ this compound should be weighed against other commercially available dihalogenated benzenes. The ideal choice depends on the specific synthetic strategy, budget constraints, and desired reactivity profile.
| Reagent | Structure | Molecular Weight | Key Feature | Primary Use Case |
| This compound | CCC1=C(I)C=CC(Br)=C1 | 310.96 g/mol | Differential C-I vs. C-Br reactivity with ortho-ethyl steric influence. | Sequential, regioselective cross-coupling reactions for complex, unsymmetrical molecules. |
| 1-Bromo-4-iodobenzene | BrC1=CC=C(I)C=C1 | 282.90 g/mol | Well-established differential reactivity of C-I and C-Br bonds. | A standard for sequential cross-coupling; extensive literature support.[1] |
| 1,4-Dibromobenzene | BrC1=CC=C(Br)C=C1 | 235.90 g/mol | Symmetrical, with two C-Br bonds of similar reactivity. | Synthesis of symmetrical biaryl compounds; mono-functionalization is challenging. |
| 1,4-Diiodobenzene | IC1=CC=C(I)C=C1 | 329.90 g/mol | Symmetrical, with two highly reactive C-I bonds. | Rapid symmetrical couplings under mild conditions; can be overly reactive. |
Cost-Benefit Analysis
The primary trade-off when selecting a dihalogenated benzene is between the higher cost of iodo-substituted compounds and their enhanced reactivity, which can lead to higher yields, milder reaction conditions, and reduced catalyst loadings.
| Reagent | Representative Cost (USD/g) | Benefits | Drawbacks |
| This compound | ~$10-15 | - Enables sequential, regioselective synthesis.- Ortho-ethyl group can influence conformation and solubility. | - Higher cost.- Steric hindrance from the ethyl group may require optimized reaction conditions. |
| 1-Bromo-4-iodobenzene | ~$3-5 | - Excellent platform for sequential reactions.- More economical than the ethyl-substituted analog. | - Higher cost than dibromobenzene. |
| 1,4-Dibromobenzene | <$1 | - Very cost-effective. | - Difficult to achieve selective mono-functionalization.- Requires harsher conditions for C-Br bond activation. |
| 1,4-Diiodobenzene | ~$1-2 | - Highly reactive, allowing for mild conditions. | - Higher cost than dibromobenzene.- Lack of differential reactivity for sequential coupling. |
Note: Costs are approximate and can vary significantly based on supplier, purity, and quantity.
Performance in Key Cross-Coupling Reactions
While specific experimental data for this compound is limited in published literature, its reactivity can be inferred from the well-documented behavior of 1-bromo-4-iodobenzene and by considering the electronic and steric effects of the ortho-ethyl group. The C-I bond is expected to be the primary site of reaction under standard cross-coupling conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For this compound, a selective reaction at the C-I position is anticipated.
Anticipated Performance:
-
Selectivity: High for mono-alkylation at the C-I position under controlled conditions.
-
Yields: Good to excellent, though potentially slightly lower or requiring longer reaction times compared to 1-bromo-4-iodobenzene due to steric hindrance from the adjacent ethyl group.
-
Conditions: A variety of palladium catalysts and bases can be employed. Milder conditions will favor reaction at the C-I bond.[2]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between sp² and sp carbon atoms. High selectivity for the C-I bond is expected.[3]
Anticipated Performance:
-
Selectivity: Excellent for reaction at the C-I position. The C-Br bond will remain intact under standard conditions.[3]
-
Yields: Typically high for the mono-alkynylated product.[1]
-
Conditions: Palladium and copper co-catalysis is standard, though copper-free methods are also effective.[3]
Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation. Selective amination at the C-I position is the expected outcome.[4]
Anticipated Performance:
-
Selectivity: High for the C-I position. The choice of ligand is crucial for achieving high efficiency.[5]
-
Yields: Generally good, but can be sensitive to the steric bulk of both the amine and the aryl halide. The ortho-ethyl group may necessitate the use of bulkier phosphine ligands to facilitate the reaction.
-
Conditions: A strong base such as sodium tert-butoxide is commonly used.[4]
Experimental Protocols
The following are representative protocols for sequential cross-coupling reactions, adapted for this compound based on established methods for similar substrates. Optimization for specific coupling partners is recommended.
Protocol 1: Selective Sonogashira Coupling at the C-I Bond
This protocol describes the selective coupling of a terminal alkyne at the more reactive iodide position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Subsequent Suzuki Coupling at the C-Br Bond
The product from Protocol 1 can be used in a subsequent Suzuki coupling to functionalize the C-Br bond.
Materials:
-
4-Bromo-2-ethyl-alkynylbenzene (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bromo-alkynyl intermediate, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
After cooling, partition the mixture between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the final product by column chromatography.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the strategic advantage of using a dihalogenated benzene with differential reactivity and a typical experimental workflow.
Caption: Sequential functionalization of this compound.
Caption: A typical workflow for a cross-coupling reaction.
Conclusion
This compound represents a valuable, albeit higher-cost, building block for the synthesis of complex, unsymmetrical aromatic compounds. Its primary advantage is the ability to undergo selective, sequential cross-coupling reactions, which can significantly simplify synthetic routes and improve overall efficiency compared to strategies starting from less functionalized or symmetrically halogenated precursors. The presence of the ortho-ethyl group may require some optimization of reaction conditions to overcome potential steric hindrance but also offers a handle to influence the final molecule's conformation and physical properties.
For researchers in drug discovery and materials science, the initial investment in a versatile intermediate like this compound can be justified by the streamlined synthesis of novel molecular entities, ultimately accelerating the pace of innovation. The choice between this reagent and its alternatives should be made after a careful evaluation of the synthetic goals, the number of required steps, and the overall cost of the synthetic sequence.
References
Validating the Regioselectivity of Reactions with 4-Bromo-2-ethyl-1-iodobenzene: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the ability to selectively functionalize complex aromatic scaffolds is a cornerstone of modern molecular design. The compound 4-Bromo-2-ethyl-1-iodobenzene presents a valuable platform for sequential cross-coupling reactions, owing to the differential reactivity of its carbon-halogen bonds. This guide provides a comprehensive comparison of the expected regioselectivity in key palladium-catalyzed cross-coupling reactions, supported by established chemical principles and data from analogous systems.
The fundamental principle governing the regioselectivity of reactions with this compound is the disparity in bond dissociation energies between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is typically the rate-determining step in many cross-coupling catalytic cycles. This inherent reactivity difference allows for highly selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.
Comparative Performance in Cross-Coupling Reactions
Table 1: Regioselectivity in Suzuki-Miyaura Coupling
| Entry | Dihaloarene Substrate | Boronic Acid | Catalyst System | Product Ratio (Mono-iodinated:Mono-brominated:Bis-coupled) | Reference |
| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | >95 : <5 : Trace | [1] |
| 2 | 4-Bromo-3-iodophenol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Major product at iodo-position | [2] |
| 3 (Predicted) | This compound | Arylboronic acid | Standard Pd Catalyst | Predominantly C-I coupling | N/A |
Table 2: Regioselectivity in Sonogashira Coupling
| Entry | Dihaloarene Substrate | Alkyne | Catalyst System | Product Ratio (Mono-iodinated:Mono-brominated:Bis-coupled) | Reference |
| 1 | 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | Selective coupling at the C-I bond | [3] |
| 2 | 1,2-Diiodo-3-bromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | Selective coupling at the less hindered C-I bond | [4] |
| 3 (Predicted) | This compound | Terminal Alkyne | Standard Pd/Cu Catalyst | Predominantly C-I coupling | N/A |
Table 3: Regioselectivity in Heck Reaction
| Entry | Dihaloarene Substrate | Alkene | Catalyst System | Product Ratio (Mono-iodinated:Mono-brominated:Bis-coupled) | Reference |
| 1 | 1-Bromo-4-iodobenzene | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Preferential reaction at the C-I bond | [5][6] |
| 2 (Predicted) | This compound | Styrene | Standard Pd Catalyst | Predominantly C-I coupling | N/A |
Experimental Protocols
Below are generalized experimental protocols for achieving regioselective cross-coupling on a dihaloarene substrate like this compound. These protocols are based on standard literature procedures and may require optimization for specific substrates and coupling partners.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the palladium catalyst.
-
Add the base and the solvent mixture.
-
Heat the reaction mixture with stirring to a temperature typically between 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the mono-coupled product.
Protocol 2: Regioselective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the solvent and the amine base.
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical principles and experimental workflows discussed.
Caption: Catalytic cycle for regioselective Suzuki coupling.
Caption: Workflow for sequential functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 5. bilder.buecher.de [bilder.buecher.de]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for the Coupling of 4-Bromo-2-ethyl-1-iodobenzene
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecular architectures. The substrate 4-Bromo-2-ethyl-1-iodobenzene presents a valuable opportunity for sequential cross-coupling reactions, owing to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition to the palladium(0) center than the C-Br bond, allowing for chemoselective functionalization at the iodine-bearing position.[1][2]
This guide provides a comparative overview of various palladium catalysts for common cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—with a focus on achieving selective coupling at the C-I position of substrates analogous to this compound. The presented data, compiled from studies on structurally similar dihaloarenes, serves as a practical starting point for optimizing reactions with the target molecule.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor, ligand, base, and solvent system is paramount in controlling the outcome of the coupling reaction, directly influencing yield, selectivity, and reaction kinetics. The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions of analogous di-halogenated benzene derivatives. These conditions are selected to favor mono-functionalization at the more reactive C-I bond.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 85-95 | A standard, reliable catalyst for C-I selective coupling.[3] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | 88-96 | Effective for a broad range of boronic acids.[4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 | Highly active catalyst, suitable for less reactive substrates. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 80-100 | 1-4 | >95 | Buchwald precatalysts are highly efficient for challenging couplings.[5] |
Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 2-6 | 90-98 | The classic and highly effective Sonogashira catalyst system.[6][7] |
| Pd(PPh₃)₄ | CuI | Et₃N/DMF | 25-60 | 4-12 | 85-95 | Good yields, but may require slightly longer reaction times.[1] | |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 25 | 1-3 | >95 | A versatile and rapid system. |
| Pd₂(dba)₃ / XPhos | - | Cs₂CO₃ | Toluene | 80-100 | 6-12 | 80-90 | Effective for copper-free Sonogashira couplings.[8] |
Table 3: Comparison of Palladium Catalysts for Heck Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 4-24 | 75-85 | A standard protocol for Heck reactions.[9] |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | DMA | 120-140 | 12-24 | 80-90 | Often provides good yields with aryl bromides and iodides. |
| Pd/C | - | Na₂CO₃ | NMP | 120-140 | 12-24 | 70-80 | Heterogeneous catalyst, ease of separation. |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 100-120 | 8-16 | 85-95 | Bulky phosphine ligands can improve efficiency. |
Table 4: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 8-16 | 85-95 | A first-generation catalyst system, effective for many amines.[10] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | 90-98 | Good for a wide range of amines, including less nucleophilic ones. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 80-100 | 4-12 | >95 | Highly active Buchwald precatalyst system for C-N coupling.[11] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 90-110 | 6-18 | 88-96 | Another highly effective Buchwald ligand system. |
Experimental Protocols
The following are generalized experimental protocols for the selective cross-coupling at the C-I bond of a dihaloarene like this compound. These should serve as a starting point, and optimization of conditions may be necessary for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Et₃N (Triethylamine)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or GC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.[6]
Heck Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PPh₃ (0.04 equiv)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, PPh₃, and Et₃N.
-
Add anhydrous DMF and the alkene.
-
Seal the tube and heat to 100-120 °C for 4-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.[9]
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture with stirring at 80-100 °C for 4-12 hours.
-
After cooling, dilute with ether, filter through celite, and concentrate.
-
Purify the crude product by column chromatography.[11]
Visualizing Reaction Pathways and Influencing Factors
To further aid in the understanding of these complex reactions, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and the logical relationships of key factors influencing catalyst performance.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
efficiency of Suzuki vs. Stille coupling for 4-Bromo-2-ethyl-1-iodobenzene
An Objective Comparison of Suzuki and Stille Coupling for the Chemoselective Functionalization of 4-Bromo-2-ethyl-1-iodobenzene
For researchers and professionals in drug development, the efficient and selective synthesis of complex organic molecules is paramount. Dihalogenated aromatic compounds, such as this compound, are valuable building blocks that allow for sequential, site-selective functionalization. The choice of cross-coupling methodology is critical to achieving high yields and purity. This guide provides a head-to-head comparison of two cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the mono-functionalization of this compound.
The primary consideration for this substrate is chemoselectivity. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for predictable functionalization at the more labile carbon-iodine bond under controlled conditions. This inherent reactivity is the basis for the selective synthesis of 4-bromo-2-ethyl-biphenyl derivatives, leaving the bromine atom available for subsequent transformations.
Quantitative Performance Comparison
While direct, side-by-side experimental data for this compound is not extensively published, we can extrapolate from studies on the highly analogous substrate, 1-bromo-4-iodobenzene, to provide a reliable comparison of expected efficiencies. The 2-ethyl group is anticipated to have a minor steric influence but a negligible electronic effect on the relative reactivity of the C-I versus C-Br bonds.
The following tables summarize representative quantitative data for the selective coupling at the C-I bond.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield of Mono-arylated Product (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Toluene | 80 | 12 | ~95% | [1][2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ / Dioxane/H₂O | 100 | 8 | >90% | [3][4] |
| 3-Chlorophenylboronic acid | Pd-Catalyst (1 mol%) | K₂CO₃ / H₂O/TBAB | 60 | 2 | ~94% | [5] |
Table 2: Representative Data for Stille Coupling
| Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield of Mono-arylated Product (%) | Reference |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2 mol%) | Toluene | 90 | 16 | >90% | [1][6] |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (1.5 mol%) | Toluene | 110 | 16 | ~92% | [1] |
| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₂Cl₂ (3 mol%) | Toluene | 100 | 12 | ~85% | [7] |
Discussion of Efficiency and Practicality
Suzuki-Miyaura Coupling:
-
Advantages: The primary advantage of the Suzuki coupling lies in the low toxicity and environmental impact of the organoboron reagents and their byproducts.[8] Boronic acids are often crystalline, air-stable solids, and their inorganic byproducts are typically water-soluble, simplifying purification. The reaction generally proceeds with high yields and excellent functional group tolerance.
-
Disadvantages: A base is required to activate the organoboron species for transmetalation, which can sometimes be a limitation for base-sensitive substrates. Sterically hindered substrates, particularly ortho-disubstituted arylboronic acids, can result in lower yields.[9]
Stille Coupling:
-
Advantages: The Stille coupling boasts exceptional functional group tolerance and often proceeds under neutral or mildly basic conditions, making it suitable for a wide range of sensitive substrates.[8] Organostannanes are generally stable to air and moisture. For some complex syntheses, the Stille reaction has been shown to be superior where Suzuki or Negishi couplings gave poor conversions.
-
Disadvantages: The most significant drawback is the high toxicity of organotin reagents and byproducts.[10] The removal of tin-containing byproducts can be challenging due to their lipophilic nature, often requiring specific workup procedures or rigorous chromatography.[8]
Catalytic Cycles and Experimental Workflows
The fundamental mechanisms for both reactions involve a palladium(0) catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps.
Caption: Catalytic cycles for Suzuki and Stille couplings.
The experimental workflows, while similar in principle, differ in key aspects such as the requirement of a base for the Suzuki coupling and potentially different workup procedures to remove byproducts.
Caption: Comparison of experimental workflows.
Detailed Experimental Protocols
The following are representative protocols for the chemoselective mono-arylation of this compound. Note: These are general procedures and may require optimization. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-bromo-2-ethyl-1,1'-biphenyl derivative.[4]
Protocol 2: Stille Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl-tributylstannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a dry Schlenk tube, add this compound and the aryl-tributylstannane.
-
Add anhydrous, degassed toluene via syringe.
-
Bubble argon through the solution for 15 minutes to ensure it is deoxygenated.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of argon.[6]
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, concentrate the reaction mixture.
-
To the crude residue, add diethyl ether (20 mL) and a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 1 hour to precipitate the tin fluoride byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 4-bromo-2-ethyl-1,1'-biphenyl derivative.
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the chemoselective functionalization of this compound at the C-I bond.
-
The Suzuki coupling is often the preferred method due to its use of non-toxic and easily removable boron reagents, making it a more environmentally benign and "greener" option.[11]
-
The Stille coupling , while hampered by the toxicity of organotin compounds, offers broad functional group tolerance and can be superior for particularly complex or sensitive substrates where the basic conditions of the Suzuki coupling are problematic.[12][13]
The choice between the two methods will ultimately depend on the specific requirements of the synthetic route, including the functional groups present on the coupling partners, scalability, and environmental and safety considerations. For most standard applications, the Suzuki coupling represents the more practical and safer choice, while the Stille reaction remains a powerful tool for challenging synthetic problems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
The Synthetic Versatility of 4-Bromo-2-ethyl-1-iodobenzene: A Comparative Guide to its Applications in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern organic synthesis. 4-Bromo-2-ethyl-1-iodobenzene, a readily available dihalogenated aromatic compound, presents a valuable platform for the construction of complex molecular architectures. Its utility is primarily centered on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, enabling regioselective and sequential bond formation.
This guide provides a comprehensive literature review of the applications of this compound, focusing on its performance in key cross-coupling reactions. While direct comparative studies on this specific molecule are limited, this guide extrapolates from well-established reactivity principles of dihalobenzenes and presents data from analogous compounds to offer a predictive comparison of its synthetic utility.
Principle of Regioselective Reactivity
The synthetic power of this compound lies in the disparate bond energies of the C-I and C-Br bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions. This inherent reactivity difference allows for the selective functionalization at the 1-position (iodine) under milder reaction conditions, leaving the 4-position (bromine) intact for subsequent transformations under more forcing conditions. The ethyl group at the 2-position can introduce steric hindrance, which may influence the rate and selectivity of the coupling reactions.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in the synthesis of biaryls, substituted alkynes, and arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. With this compound, the reaction can be performed selectively at the C-I bond to synthesize 4-bromo-2-ethyl-substituted biaryls.
Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions |
| Aryl Iodide | > 100 | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C |
| Aryl Bromide | 1 | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C |
| Aryl Chloride | < 0.01 | Pd₂(dba)₃/XPhos, K₃PO₄, t-BuOH, 110 °C |
This table illustrates the general reactivity trend of aryl halides in Suzuki-Miyaura coupling. The conditions are representative and may vary depending on the specific substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the reaction with this compound can be directed to the C-I bond to produce 1-alkynyl-4-bromo-2-ethylbenzene derivatives.
Table 2: Regioselective Sonogashira Coupling of Dihalobenzenes - A Comparison
| Substrate | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield of Mono-alkynylated Product (%) |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N/THF | RT | >95 |
| 1,4-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N/DMF | 100 | Mixture of mono- and di-alkynylated products |
| 1,4-Diiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N/THF | RT | Primarily di-alkynylated product |
This table provides a comparative overview of the selectivity in Sonogashira coupling with different dihalobenzenes. The data is based on general outcomes reported in the literature for similar substrates.
Experimental Protocols
The following are generalized experimental protocols for the regioselective Suzuki-Miyaura and Sonogashira couplings of this compound, based on procedures reported for analogous compounds. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Objective: To synthesize a 4-bromo-2-ethyl-1-aryl-benzene derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling
Objective: To synthesize a 1-alkynyl-4-bromo-2-ethylbenzene derivative.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the terminal alkyne.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF and Et₃N.
-
Add the Pd(PPh₃)₂Cl₂ and CuI catalysts.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The sequential functionalization of this compound can be visualized as a stepwise process, allowing for the controlled introduction of different substituents.
Caption: Sequential Sonogashira and Suzuki coupling of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. The differential reactivity of its carbon-halogen bonds provides a powerful tool for the regioselective and sequential introduction of various functional groups through palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, chemists can achieve a high degree of control over the synthesis of complex, multi-substituted aromatic compounds, making this reagent a key intermediate in the development of new pharmaceuticals and advanced materials. The provided protocols and comparative data, extrapolated from closely related systems, offer a solid foundation for researchers to harness the synthetic potential of this compound.
Safety Operating Guide
Proper Disposal of 4-Bromo-2-ethyl-1-iodobenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 4-Bromo-2-ethyl-1-iodobenzene
This compound is a halogenated organic compound that requires careful handling and disposal as hazardous waste. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood.[1] Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Appropriate chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Body Protection | A lab coat must be worn. |
Source: Information compiled from multiple safety data sheets.[2][3][4][5]
Step-by-Step Disposal Protocol
The primary and regulated method for the disposal of this compound is through controlled incineration by a licensed hazardous waste disposal company.[1][6][7] Do not pour this chemical down the drain or mix it with non-hazardous waste.[1][8]
1. Segregation of Waste:
-
Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[1]
-
This container should be specifically designated for "Halogenated Organic Waste."[1][7][9]
-
Do not mix with non-halogenated solvents or other incompatible waste streams.[10]
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[1]
-
Include the full chemical name: "this compound" and its CAS number (175278-30-5).[11]
-
List all components and their approximate quantities within the container.[1][7]
3. Storage of Waste Container:
-
Keep the waste container tightly closed when not in use.[2][3][4][10][12]
-
Store the container in a designated, well-ventilated, and cool, dry area, away from heat or ignition sources.[2][3][4][12]
-
Ensure the storage location has secondary containment.[10]
4. Disposal of Empty Containers:
-
To render an empty container non-hazardous, it must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).[1]
-
The rinsate from this process is considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[1]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glassware or plastic.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
-
Follow all institutional procedures for waste manifests and pickup scheduling.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[3][5] For solid spills, sweep or vacuum the material carefully to avoid generating dust.[13]
-
Collection: Place all contaminated materials into a suitable, sealed container for disposal as hazardous waste.[3][5][13]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
Currently, there are no established and widely accepted experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The recommended and regulated method of disposal is incineration.[1][6] Any attempt at chemical neutralization should only be performed by qualified personnel with a thoroughly vetted and approved protocol from their institution's safety office.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. bucknell.edu [bucknell.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. uakron.edu [uakron.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. scbt.com [scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Guide to Handling 4-Bromo-2-ethyl-1-iodobenzene
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-2-ethyl-1-iodobenzene. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
Halogenated aromatic compounds are a class of chemicals that necessitate stringent safety protocols. Based on data for similar compounds, researchers should be aware of the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][3][4]
To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is non-negotiable.
| Protection Type | Specific Equipment | Purpose | Guidance |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6][7] | Protects against splashes and vapors that can cause serious eye damage.[6] | Must be worn at all times when handling the chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant lab coat or apron, and closed-toe shoes.[6][8] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[6] | Ensure gloves are appropriate for halogenated and aromatic hydrocarbons.[8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[6] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[3][4][6] | If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing exposure and environmental contamination.
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Verify that an eyewash station and safety shower are readily accessible.[9]
-
Assemble all necessary apparatus and reagents within the fume hood before commencing work.
-
-
Handling:
-
Wear the appropriate PPE as detailed in Table 1.
-
When transferring the chemical, use tools and techniques that minimize the creation of dust or aerosols.
-
Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[3][9]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling.
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1]
-
Waste Segregation:
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste.[1]
-
-
Decontamination of Empty Containers:
-
Final Disposal:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
